L-161240
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKRIGJIQRXQD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-161,240: A Technical Guide to its Mechanism of Action on LpxC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of L-161,240, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria, making it a key target for novel antibiotics.
Executive Summary
L-161,240 is a hydroxamate-containing phenyloxazoline compound that acts as a competitive, tight-binding inhibitor of LpxC.[1][2] Its primary mechanism involves the chelation of the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking the deacetylation of its substrate.[3][4] This inhibition halts the lipid A biosynthetic pathway, leading to bacterial cell death.[1] Structural studies have revealed that L-161,240 binding induces a significant conformational change in E. coli LpxC, expanding the active site and contributing to its potent inhibition. The compound demonstrates potent activity against Escherichia coli but is significantly less effective against other Gram-negative pathogens like Pseudomonas aeruginosa, primarily due to differences in binding affinity for the respective LpxC orthologs.
Mechanism of Action
LpxC catalyzes the first irreversible and committed step in the lipid A pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This is an essential process for the viability of most Gram-negative bacteria.
L-161,240 exerts its inhibitory effect through the following key interactions:
-
Zinc Chelation : The molecule's hydroxamate group acts as a primary determinant of affinity by directly coordinating with the essential zinc ion in the LpxC active site in a bidentate fashion. This interaction displaces the zinc-bound water molecule necessary for catalysis.
-
Competitive Inhibition : L-161,240 is a competitive inhibitor with respect to the enzyme's natural substrate. Its potency, therefore, is dependent on the substrate concentration used in enzymatic assays.
-
Structural Reorganization : The binding of L-161,240 to E. coli LpxC (EcLpxC) induces a notable conformational change. Specifically, a backbone flipping of the Insert I βa-βb loop occurs, which is not observed in other LpxC orthologs like that from P. aeruginosa. This conformational plasticity results in an expansion of the EcLpxC active site, allowing it to accommodate the inhibitor more effectively.
The molecular scaffold of L-161,240 can be divided into three regions that form a tight-binding complex with LpxC: the zinc-coordinating hydroxamate group, an oxazoline (B21484) ring, and a substituted phenyl ring.
Quantitative Inhibition Data
The inhibitory activity of L-161,240 has been quantified against LpxC from various bacterial species. The data highlights its potent and specific activity against E. coli LpxC.
| Parameter | Enzyme Source | Value | Substrate Conc. | Reference |
| Kᵢ | E. coli LpxC | 50 nM | - | |
| IC₅₀ | E. coli LpxC | 26 nM | 3 µM | |
| IC₅₀ | E. coli LpxC | 440 ± 10 nM | 25 µM | |
| Activity vs. PaLpxC | P. aeruginosa LpxC | 50- to 100-fold weaker than vs. EcLpxC | - | |
| Activity vs. AaLpxC | A. aeolicus LpxC | Inactive | - | |
| MIC | E. coli (whole cell) | 1-3 µg/mL | - | |
| MIC | P. aeruginosa (whole cell) | >32 µg/mL | - |
Experimental Protocols
The characterization of L-161,240's interaction with LpxC relies on biochemical assays and structural biology techniques.
LpxC Enzyme Inhibition Assay (Fluorometric)
This method is used to determine the IC₅₀ value of inhibitors against LpxC. It measures the formation of the deacetylated product, which bears a free amine group.
Principle: The assay measures the cleavage of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. The resulting sugar amine product is detected using o-phthaldialdehyde (OPA), which generates a fluorescent signal upon reaction with the primary amine.
Protocol:
-
Reagents: Purified LpxC enzyme, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (substrate), L-161,240 (inhibitor), OPA reagent, assay buffer (e.g., HEPES-based buffer at a specific pH), bovine serum albumin (BSA) may be required for maximal activity.
-
Procedure: a. Prepare serial dilutions of L-161,240 in the assay buffer. b. In a microplate, add the LpxC enzyme (e.g., 0-5 ng) to wells containing the inhibitor dilutions or vehicle control. c. Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the substrate. A concentration of 25 µM has been used, which is above the Kₘ value. e. Allow the reaction to proceed for a set time, ensuring it remains within the linear range of product formation. f. Stop the reaction and add the OPA reagent. g. Measure the fluorescence (Excitation/Emission wavelengths appropriate for the OPA-amine adduct).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
X-ray Crystallography
This technique provides high-resolution structural information on how L-161,240 binds to the LpxC active site.
Principle: A purified LpxC-inhibitor complex is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic coordinates of the protein and the bound inhibitor can be determined.
Protocol Outline:
-
Protein Expression and Purification: Overexpress and purify recombinant LpxC (e.g., from E. coli).
-
Complex Formation: Incubate the purified LpxC with a molar excess of L-161,240 to ensure saturation of the active sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of the complex.
-
Data Collection: Flash-cool a crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. For the EcLpxC/L-161,240 complex, data was collected to a resolution of 2.13 Å.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known LpxC structure as a search model. Refine the atomic model against the experimental data to obtain the final structure. The PDB ID for the E. coli LpxC complex with L-161,240 is 4IS9.
Conclusion and Future Directions
L-161,240 is a foundational LpxC inhibitor that has been instrumental in validating LpxC as a viable antibacterial target. Its mechanism of action is well-characterized, involving competitive inhibition through chelation of the active site zinc ion. The structural insights gained from the EcLpxC/L-161,240 complex, particularly the role of enzyme plasticity in inhibitor binding, provide a critical roadmap for the rational design of new antibiotics. While the narrow spectrum of L-161,240, particularly its weak activity against P. aeruginosa, limits its clinical utility, it remains an invaluable chemical probe. Future drug development efforts will continue to build on the structural and mechanistic understanding gleaned from L-161,240 to create broad-spectrum LpxC inhibitors with improved pharmacological properties for treating multidrug-resistant Gram-negative infections.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
L-161,240: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Target Identification and Mechanism
L-161,240 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) .[1][2][3][4] This enzyme catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of most Gram-negative bacteria.[1][5][6] The inhibition of LpxC by L-161,240 leads to the disruption of the outer membrane integrity, ultimately resulting in bacterial cell death.[3][7]
L-161,240 functions as a competitive inhibitor of LpxC.[3][8] Its mechanism of action involves the chelation of the catalytic zinc ion (Zn²⁺) within the active site of the LpxC enzyme.[2][8] This interaction is mediated by the hydroxamate moiety of L-161,240, which displaces a water molecule coordinated to the zinc ion, thereby inactivating the enzyme.[2] The phenyloxazoline portion of L-161,240 occupies a hydrophobic passage within the enzyme, further stabilizing the binding.[9][10]
Quantitative Data Summary
The inhibitory activity of L-161,240 against E. coli LpxC has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Organism/Enzyme | Substrate Concentration | Reference |
| Ki | 50 nM | E. coli LpxC | Not Specified | [1][3][8] |
| IC₅₀ | 26 nM | E. coli LpxC | 3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [2] |
| IC₅₀ | 440 ± 10 nM | E. coli LpxC | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [2] |
| IC₅₀ | 0.03 µM | E. coli LpxC | Not Specified | [11] |
| Parameter | Value (µg/mL) | Organism | Reference |
| MIC | 1 | E. coli | [12] |
| MIC | 1-3 | E. coli (wild-type) | [11] |
| MIC | 0.2 | E. coli W3110 (in M9 minimal medium) | [7] |
| MIC | >50 | P. aeruginosa | [12] |
Experimental Protocols
In Vitro LpxC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LpxC.
-
Reagents and Materials:
-
Purified E. coli LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
L-161,240 (or other test compounds) dissolved in DMSO
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5)
-
OPA (o-phthaldialdehyde) reagent for detection
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of L-161,240 in DMSO. b. In a 96-well plate, add the assay buffer, the LpxC enzyme, and the diluted L-161,240. c. Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period. e. Stop the reaction (e.g., by adding a quenching agent). f. Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal. g. Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 455 nm). h. Calculate the percent inhibition for each concentration of L-161,240 relative to a DMSO control. i. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of L-161,240 against a bacterial strain.
-
Reagents and Materials:
-
Bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
L-161,240 stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard)
-
-
Procedure: a. Prepare a serial two-fold dilution of L-161,240 in CAMHB in a 96-well plate. b. Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. c. Add the bacterial suspension to each well of the microtiter plate containing the diluted L-161,240. d. Include a positive control (bacteria with no inhibitor) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: The Lipid A biosynthetic pathway and the inhibitory action of L-161,240 on the LpxC-catalyzed step.
Experimental Workflow: In Vitro LpxC Inhibition Assay
Caption: Workflow for determining the IC₅₀ of L-161,240 against the LpxC enzyme.
Logical Relationship: L-161,240 Mechanism of Action
Caption: The mechanism of action of L-161,240, from enzyme binding to bacterial cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid A - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine-based inhibitors as new leads for antibiotics targeting E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: A Technical Guide to its Application as a Tool Compound for Lipid A Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] Due to the essential role of lipid A in bacterial viability, LpxC represents a critical and well-validated target for the development of novel antibacterial agents.[4][5] L-161,240, a hydroxamic acid-containing compound, has been instrumental as a tool compound for studying the lipid A biosynthesis pathway, validating LpxC as a drug target, and for investigating the mechanisms of Gram-negative bacterial resistance. This technical guide provides an in-depth overview of L-161,240, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
L-161,240 exerts its antibacterial effect by specifically targeting and inhibiting the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme responsible for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The hydroxamic acid moiety of L-161,240 is believed to chelate the catalytic zinc ion in the active site of LpxC, thereby competitively inhibiting its enzymatic activity. This inhibition blocks the lipid A biosynthesis pathway, leading to a depletion of LPS, which is essential for the integrity of the outer membrane of Gram-negative bacteria. The disruption of the outer membrane ultimately results in bacterial cell death.
The inhibitory activity of L-161,240 is highly specific to LpxC and it does not significantly affect other enzymes in the lipid A biosynthesis pathway. However, the potency of L-161,240 varies between different species of Gram-negative bacteria. It is a potent inhibitor of Escherichia coli LpxC (EcLpxC) but shows significantly weaker activity against the LpxC from Pseudomonas aeruginosa (PaLpxC). This differential activity is attributed to conformational differences in the active sites of the respective LpxC enzymes.
Data Presentation
The following tables summarize the quantitative data for L-161,240 and other relevant LpxC inhibitors.
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| L-161,240 | E. coli LpxC | 50 | 26 | |
| L-161,240 | E. coli LpxC | - | 440 ± 10 | |
| L-573,655 | E. coli LpxC | - | 8500 | |
| BB-78485 | E. coli LpxC | - | 160 ± 70 | |
| BB-78484 | E. coli LpxC | - | 400 ± 90 | |
| CHIR-090 | E. coli LpxC | - | - |
Table 1: In Vitro Enzymatic Inhibition of LpxC. This table presents the inhibitor dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-161,240 and other notable LpxC inhibitors against purified LpxC enzymes.
| Compound | Organism | MIC (µg/mL) | Reference |
| L-161,240 | Escherichia coli (wild-type) | 1-3 | |
| L-161,240 | Escherichia coli W3110 | 0.2 | |
| L-161,240 | Pseudomonas aeruginosa | >100 | |
| L-161,240 | Pseudomonas aeruginosa (efflux pump deficient) | >50 | |
| L-573,655 | Escherichia coli (wild-type) | 200-400 | |
| BB-78485 | Escherichia coli | 1 | |
| BB-78485 | Pseudomonas aeruginosa | >32 | |
| CHIR-090 | Escherichia coli W3110 | 0.2 |
Table 2: Minimum Inhibitory Concentrations (MIC) of LpxC Inhibitors. This table provides the MIC values of L-161,240 and other LpxC inhibitors against various Gram-negative bacterial strains.
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 80 µM dithiothreitol (B142953) (DTT), 0.02% Brij 35
-
Test compound (e.g., L-161,240) dissolved in DMSO
-
o-phthaldialdehyde (OPA) reagent
-
96-well black, non-binding microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.
-
Add 93 µL of a solution containing the substrate (final concentration of 25 µM) in assay buffer to each well.
-
To initiate the reaction, add 5 µL of purified LpxC enzyme (final concentration of approximately 1.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.
-
Add OPA reagent to each well to detect the deacetylated product.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the standard broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., L-161,240) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the test compound, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Mandatory Visualization
Caption: The lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the inhibitory action of L-161,240 on the LpxC-catalyzed step.
Caption: A generalized workflow for the screening and evaluation of LpxC inhibitors, from initial high-throughput screening to in vivo testing.
Caption: Logical relationship diagram illustrating the mechanism of action of L-161,240, from LpxC inhibition to the loss of bacterial viability.
References
- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid A - Wikipedia [en.wikipedia.org]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of L-161,240
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of L-161,240, a potent inhibitor of the bacterial enzyme LpxC. This document details its activity against various bacterial species, the experimental protocols used to determine its efficacy, and the underlying mechanism of action.
Introduction to L-161,240
L-161,240 is a synthetic, small-molecule inhibitor that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, L-161,240 effectively blocks the production of LPS, leading to bacterial cell death. This targeted mechanism of action makes it a subject of significant interest in the development of novel antibiotics against Gram-negative pathogens.
Antibacterial Spectrum of L-161,240
The antibacterial activity of L-161,240 is primarily directed against specific Gram-negative bacteria. Its spectrum is notably marked by potent activity against Escherichia coli and a lack of significant activity against Pseudomonas aeruginosa.
Quantitative Antibacterial Activity
The following table summarizes the available quantitative data on the in vitro activity of L-161,240 against key bacterial species.
| Bacterial Species | Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Escherichia coli | Wild-type | 1 | [1][2] |
| W3110 | 0.2 | [3] | |
| Pseudomonas aeruginosa | Wild-type (PAO1, ATCC 27853) | >50 | [1] |
| Efflux pump-deficient (PAO200) | >50 | [1] | |
| Hypersusceptible (Z61) | >50 |
In Vitro LpxC Enzyme Inhibition
The inhibitory activity of L-161,240 has also been quantified against the purified LpxC enzyme from different bacterial species.
| Enzyme Source | IC₅₀ (µM) | Reference(s) |
| Escherichia coli (purified) | 0.023 - 0.03 | |
| Pseudomonas aeruginosa (purified) | 0.22 |
The significant difference in the IC₅₀ values between the E. coli and P. aeruginosa LpxC enzymes underscores the molecular basis for the differential antibacterial activity of L-161,240. The LpxC enzyme from P. aeruginosa is inherently more resistant to inhibition by L-161,240.
Qualitative Antibacterial Spectrum
While specific MIC values for L-161,240 against a broader range of Gram-negative bacteria are not widely available in the reviewed literature, studies on closely related LpxC inhibitors suggest that the spectrum of this class of compounds can include activity against members of the Enterobacteriaceae family, as well as other Gram-negative pathogens. However, L-161,240 itself has been reported to be inactive against Serratia marcescens. As an inhibitor of LPS biosynthesis, L-161,240 is not expected to have activity against Gram-positive bacteria, which lack an outer membrane and LPS.
Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway
L-161,240 exerts its bactericidal effect by inhibiting the LpxC enzyme, a key component of the lipid A biosynthesis pathway, also known as the Raetz pathway. This pathway is essential for the formation of the outer membrane in most Gram-negative bacteria.
Caption: The Lipid A biosynthesis pathway and the inhibitory action of L-161,240 on the LpxC enzyme.
Experimental Protocols
This section details the standard methodologies used to evaluate the antibacterial spectrum of L-161,240.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
L-161,240 stock solution (typically in DMSO)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and multichannel pipettors
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of L-161,240 dilutions: A two-fold serial dilution of L-161,240 is prepared in the microtiter plate. This is typically done by adding a concentrated solution to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.
-
Inoculum preparation: The bacterial strain to be tested is grown in liquid culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted L-161,240 is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth control: A well containing only broth and the bacterial inoculum (no drug) to ensure the bacteria are viable.
-
Sterility control: A well containing only broth to check for contamination.
-
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC determination: The MIC is determined as the lowest concentration of L-161,240 at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro LpxC Deacetylase Activity Assay
This assay measures the enzymatic activity of LpxC and the inhibitory effect of compounds like L-161,240. A common method involves a fluorometric assay.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., HEPES buffer with Triton X-100)
-
L-161,240 stock solution
-
o-phthaldialdehyde (OPA) reagent (for fluorescent detection of the product)
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Reaction setup: The assay is performed in a microtiter plate. Each reaction well contains the assay buffer, a specific concentration of purified LpxC enzyme, and varying concentrations of L-161,240.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.
-
Reaction initiation: The enzymatic reaction is initiated by the addition of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.
-
Reaction termination and detection: The reaction is stopped, and the OPA reagent is added. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Fluorescence measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: The percentage of inhibition is calculated for each concentration of L-161,240, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
References
- 1. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: A Technical Guide to a Pioneering LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-161,240, a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), represents a landmark discovery in the quest for novel antibiotics against Gram-negative bacteria. Developed by Merck Research Laboratories in the late 1980s and early 1990s, this phenyloxazoline hydroxamic acid derivative was one of the first compounds to validate LpxC as a viable antibacterial target. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of L-161,240. It includes a compilation of its quantitative data, detailed experimental protocols, and visualizations of its mechanism and the experimental workflows used in its characterization.
Discovery and History
The journey to the discovery of L-161,240 began in the mid-1980s at Merck Research Laboratories.[1] Scientists were screening their chemical library for inhibitors of lipopolysaccharide (LPS) biosynthesis in a Salmonella strain with a defective galE gene by monitoring the incorporation of radiolabeled galactose.[1] This screen identified a hydroxamic acid compound, L-573,656, which was found to specifically inhibit LpxC, the enzyme that catalyzes the second and committed step in the biosynthesis of Lipid A.[2] Lipid A is the essential hydrophobic anchor of LPS in the outer membrane of most Gram-negative bacteria.[3]
This initial hit, L-573,656, exhibited a minimum inhibitory concentration (MIC) of 200–400 µg/ml against wild-type Escherichia coli and an IC50 of 8.5 µM for the E. coli LpxC enzyme.[1] A subsequent medicinal chemistry effort to optimize this lead compound, involving the synthesis of approximately 200 analogs, led to the development of L-161,240. This optimized molecule showed a significant increase in potency, with an IC50 of 0.03 µM and a dissociation constant (Ki) of 50 nM for E. coli LpxC.
L-161,240 demonstrated potent, bactericidal activity against E. coli, comparable to ampicillin, and was effective in a mouse model of septicemia. However, a critical limitation of L-161,240 was its narrow spectrum of activity; it was inactive against important Gram-negative pathogens such as Pseudomonas aeruginosa and Serratia marcescens. This lack of broad-spectrum activity ultimately led to the discontinuation of its development. Despite this, the discovery of L-161,240 was a pivotal moment in the field of antibiotic research, as it firmly established LpxC as a promising target for novel Gram-negative antibacterial agents.
Mechanism of Action
L-161,240 is a competitive inhibitor of LpxC. LpxC is a zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The hydroxamate moiety of L-161,240 is believed to chelate the active site zinc ion, mimicking the transition state of the enzymatic reaction and thereby blocking substrate binding and catalysis.
The crystal structure of L-161,240 in complex with E. coli LpxC has revealed the molecular basis for its inhibitory activity. The inhibitor binds in the active site, with the hydroxamic acid group directly coordinating the catalytic zinc ion. The phenyloxazoline core and its substituents make extensive interactions with hydrophobic residues in the active site tunnel. A notable feature of the E. coli LpxC structure when bound to L-161,240 is a conformational change in a flexible loop (the Insert I βa−βb loop), which flips to accommodate the bulky inhibitor. This conformational flexibility is thought to be a key reason for the promiscuous susceptibility of E. coli LpxC to a variety of inhibitors.
The lack of activity against P. aeruginosa LpxC is primarily due to differences in the active site of the enzyme. The corresponding loop in P. aeruginosa LpxC is more rigid and cannot undergo the same conformational change to accommodate L-161,240, leading to a much weaker binding affinity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for L-161,240.
Table 1: In Vitro Activity of L-161,240 against E. coli LpxC
| Parameter | Value | Reference |
| Ki | 50 nM | |
| IC50 | 0.03 µM (30 nM) | |
| IC50 | 26 nM (with 3 µM substrate) | |
| IC50 | 440 ± 10 nM (with 25 µM substrate) |
Table 2: Antibacterial Activity of L-161,240
| Organism | MIC (µg/ml) | Reference |
| Escherichia coli | 1-3 | |
| Pseudomonas aeruginosa | > 100 | |
| Serratia marcescens | Ineffective |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of L-161,240.
Chemical Synthesis of L-161,240
While the original, detailed synthesis protocol from Merck is not publicly available in the reviewed literature, the general synthetic strategy for phenyloxazoline hydroxamates involves the coupling of a substituted phenyl oxazoline (B21484) carboxylic acid with hydroxylamine. The synthesis would likely start from a serine-derived precursor to form the oxazoline ring, followed by functional group manipulations to introduce the hydroxamic acid moiety.
In Vitro LpxC Enzyme Inhibition Assay
The inhibitory activity of L-161,240 against LpxC was determined using an in vitro enzyme assay. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant, purified LpxC enzyme from E. coli is used. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, can be synthesized or obtained commercially.
-
Assay Reaction: The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a physiological pH. The enzyme is pre-incubated with varying concentrations of L-161,240. The reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The deacetylation of the substrate by LpxC results in the formation of a free amine. This product can be detected using various methods:
-
Radiolabeling: Using a radiolabeled substrate (e.g., with ³H or ³²P) and separating the product from the substrate by chromatography, followed by scintillation counting.
-
Fluorometric Assay: A more modern and high-throughput method involves the use of a fluorescent probe, such as o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
-
-
Data Analysis: The rate of product formation is measured at each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of L-161,240 was assessed by determining its MIC against various bacterial strains. The standard broth microdilution method is commonly used:
-
Bacterial Culture: The bacterial strain of interest (e.g., E. coli) is grown in a suitable liquid culture medium (e.g., Mueller-Hinton broth) to a standardized cell density.
-
Serial Dilution of Inhibitor: L-161,240 is serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Mouse Septicemia Model
The in vivo efficacy of L-161,240 was evaluated in a mouse model of systemic infection:
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic E. coli strain.
-
Treatment: At a specified time post-infection, groups of mice are treated with different doses of L-161,240, typically administered intravenously or subcutaneously. A control group receives a vehicle solution.
-
Monitoring: The survival of the mice in each group is monitored over a period of several days.
-
Data Analysis: The effective dose 50 (ED50), the dose of the compound that protects 50% of the infected mice from death, is calculated.
Visualizations
Signaling Pathway: Inhibition of Lipid A Biosynthesis
The following diagram illustrates the point of intervention of L-161,240 in the Lipid A biosynthetic pathway.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: A Technical Guide to a Potent Inhibitor of Bacterial LpxC
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-161,240 is a synthetic, small-molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipid A in Gram-negative bacteria. This document provides a comprehensive technical overview of L-161,240, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in the study and potential application of this compound as an antibacterial agent.
Chemical Structure and Properties
L-161,240 is a hydroxamic acid derivative featuring a 2-phenyloxazoline ring system. Its chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: (R)-N-hydroxy-2-(4-(3,4-dimethoxyphenyl)oxazol-2-yl)acetamide
-
Molecular Formula: C₁₅H₂₀N₂O₅
-
SMILES: COC1=C(C=C(C=C1)C2=NC(CO2)C(=O)NO)OC
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 308.33 g/mol | [1] |
| CAS Number | 183298-68-2 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Mechanism of Action and Biological Activity
L-161,240 exerts its antibacterial effect by specifically targeting and inhibiting the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death.
Signaling Pathway: Lipid A Biosynthesis and Inhibition by L-161,240
The following diagram illustrates the Raetz pathway of lipid A biosynthesis in Escherichia coli, highlighting the step inhibited by L-161,240.
Biological Activity Data:
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | E. coli LpxC | 30 nM | [1] |
| Kᵢ | E. coli LpxC | 50 nM | [2] |
| MIC | E. coli (wild-type) | 1-3 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving L-161,240, based on established protocols.
LpxC Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of L-161,240 against LpxC.
Experimental Workflow: LpxC Inhibition Assay
References
Technical Guide: L-161,240 Binding Affinity for Escherichia coli LpxC
Abstract: This document provides a detailed technical overview of the binding affinity and inhibitory action of L-161,240, a potent hydroxamic acid-based inhibitor, on the Escherichia coli (E. coli) enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] Due to its essential nature and lack of homologs in mammalian cells, LpxC is a prime target for the development of novel Gram-negative antibiotics.[5] This guide summarizes key quantitative binding data, details relevant experimental protocols, and illustrates the underlying biochemical pathways and experimental workflows.
Quantitative Binding Affinity Data
L-161,240 demonstrates potent and competitive inhibition of E. coli LpxC. Its binding affinity has been characterized by determining both the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The IC50 value is notably dependent on the concentration of the enzyme's natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, which is characteristic of a competitive inhibition mechanism.
| Parameter | Value (nM) | Substrate Concentration | Source |
| Ki | 50 | Not Applicable | |
| IC50 | 26 | 3 µM | |
| IC50 | 440 ± 10 | 25 µM |
Mechanism of Action
L-161,240 is a competitive inhibitor that targets the active site of the LpxC enzyme. The inhibitory mechanism is primarily attributed to the hydroxamate moiety within the L-161,240 structure. This functional group is believed to chelate the catalytic Zn²⁺ ion essential for LpxC's deacetylase activity, thereby displacing the zinc-bound water molecule and preventing substrate turnover. The phenyloxazoline scaffold of L-161,240 also contributes to its high-affinity binding within the enzyme's active site.
LpxC Pathway and Inhibition by L-161,240
LpxC catalyzes the first irreversible step in the lipid A biosynthetic pathway. This pathway is critical for the formation of the outer membrane in Gram-negative bacteria. Inhibition of LpxC is lethal to the bacteria.
Caption: LpxC's role in Lipid A synthesis and its inhibition by L-161,240.
Experimental Protocols
A key method for determining the inhibitory activity of compounds like L-161,240 against E. coli LpxC is a homogeneous fluorometric assay.
Fluorometric LpxC Inhibition Assay
This assay quantifies LpxC activity by measuring the cleavage of its natural substrate, which results in a fluorescent product upon reaction with o-phthaldialdehyde (OPA).
Materials:
-
Black 96-well Optiplates
-
40 mM sodium morpholinoethanesulfonic acid (MES) buffer, pH 6.0
-
0.02% Brij 35
-
80 µM dithiothreitol (B142953) (DTT)
-
UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (LpxC substrate)
-
Purified recombinant E. coli LpxC enzyme
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-161,240 or other test inhibitors
-
0.625 M Sodium Hydroxide (Stop Solution)
-
o-phthaldialdehyde (OPA) (Detection Reagent)
Procedure:
-
Reaction Setup: Prepare reaction mixtures (100 µL final volume) in the wells of a black 96-well plate. Each reaction should contain 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT, 25 µM LpxC substrate, and 2% (v/v) DMSO containing the desired concentration of L-161,240.
-
Enzyme Addition: Initiate the reactions by adding approximately 50 ng (1.5 nM) of purified E. coli LpxC.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 40 µL of 0.625 M sodium hydroxide.
-
Product Detection: Add OPA reagent to the wells to react with the deacetylated amine product.
-
Fluorescence Measurement: Measure the resulting fluorescence using a suitable plate reader. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of L-161,240 relative to a DMSO-only control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the fluorometric LpxC inhibition assay.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: A Hydroxamate-Based Inhibitor of Bacterial LpxC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-161,240 is a potent hydroxamate-based inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key zinc-dependent metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. Lipid A is an essential component of the outer membrane lipopolysaccharide (LPS), crucial for bacterial viability and pathogenesis. By targeting LpxC, L-161,240 effectively disrupts the formation of the bacterial outer membrane, leading to bactericidal activity. This technical guide provides a comprehensive overview of L-161,240, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. The lipid A biosynthesis pathway is an attractive target for new antibiotics because it is essential for most Gram-negative bacteria and is absent in mammals.[1] LpxC catalyzes the first committed and irreversible step in this pathway, making it a critical control point.[2][3] L-161,240, a synthetic phenyloxazoline-based hydroxamic acid, emerged from early research as a potent and specific inhibitor of LpxC.[4]
Mechanism of Action
L-161,240 functions as a competitive inhibitor of LpxC.[4] Its hydroxamate moiety is believed to chelate the catalytic Zn²⁺ ion in the active site of LpxC, mimicking the transition state of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[3][5] This binding prevents the deacetylation of the substrate, thereby halting the lipid A biosynthesis cascade and leading to the accumulation of toxic intermediates and ultimately cell death.[2][6]
Signaling Pathway: Lipid A Biosynthesis
The biosynthesis of lipid A is a conserved nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria.[5][7][8] LpxC catalyzes the second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The inhibition of this step is the mode of action for L-161,240.
References
- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the Kdo2-lipid A biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Enzyme Assay for L-161,240, an Inhibitor of LpxC
For research use only.
Introduction
L-161,240 is a potent, competitive inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3] The inhibition of LpxC is a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5] L-161,240 contains a hydroxamate group that is believed to chelate the active site zinc ion, thereby inhibiting enzyme activity. This document provides a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of L-161,240 against LpxC.
Principle of the Assay
The enzymatic activity of LpxC is determined by measuring the rate of deacetylation of its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This protocol describes a fluorescence-based assay where the product of the LpxC reaction, which contains a free amine, is derivatized with fluorescamine (B152294) to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme activity. The inhibitory effect of L-161,240 is quantified by measuring the reduction in fluorescence in the presence of the compound.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant E. coli LpxC Enzyme | Creative Enzymes | NATE-0847 |
| UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (Substrate) | BOC Sciences | 131798-08-6 |
| L-161,240 | Cayman Chemical | 10009217 |
| Sodium Phosphate (NaH2PO4) | Sigma-Aldrich | S0751 |
| Sucrose | Sigma-Aldrich | S0389 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Acetic Acid | Sigma-Aldrich | 695092 |
| Fluorescamine | Sigma-Aldrich | F9015 |
| 96-well black microtiter plates | Corning | 3603 |
Signaling Pathway and Experimental Workflow
Experimental Protocol
Preparation of Solutions
-
Assay Buffer: 50 mM Sodium Phosphate (NaH2PO4), 500 mM sucrose, 0.2 mg/mL BSA, pH 7.2.
-
Enzyme Stock Solution: Prepare a 1 µM stock solution of recombinant E. coli LpxC in assay buffer. Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine in water. Aliquot and store at -20°C.
-
L-161,240 Stock Solution: Prepare a 10 mM stock solution of L-161,240 in 100% DMSO.
-
Quenching Solution: 2% (v/v) Acetic Acid in water.
-
Fluorescamine Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh before use.
Assay Procedure
-
Prepare Serial Dilutions of L-161,240:
-
Perform serial dilutions of the 10 mM L-161,240 stock solution in 100% DMSO to obtain a range of concentrations (e.g., from 1 mM to 0.1 µM).
-
Further dilute these DMSO stocks 10-fold in assay buffer. This will result in a final DMSO concentration of <1% in the assay.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well black microtiter plate, add 25 µL of assay buffer to the blank wells.
-
Add 25 µL of the diluted L-161,240 solutions to the test wells.
-
Add 25 µL of assay buffer with 10% DMSO to the positive control (no inhibitor) wells.
-
Add 25 µL of a working solution of LpxC enzyme (e.g., 10 nM final concentration) to all wells except the blanks.
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a 2x substrate working solution (e.g., 5 µM) in assay buffer.
-
Initiate the reaction by adding 50 µL of the 2x substrate working solution to all wells to a final volume of 100 µL. The final substrate concentration will be 2.5 µM.
-
Mix gently and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 100 µL of the 2% acetic acid quenching solution to all wells.
-
-
Derivatization and Detection:
-
Add 50 µL of the freshly prepared fluorescamine solution to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of L-161,240 using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the L-161,240 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Summary of Quantitative Data
The inhibitory potency of L-161,240 against E. coli LpxC has been determined under various assay conditions.
| Parameter | Value | Substrate Concentration | Source |
| Ki | 50 nM | Not Specified | |
| IC50 | 26 nM | 3 µM | |
| IC50 | 440 ± 10 nM | 25 µM | |
| IC50 | 0.03 µM (30 nM) | Not Specified |
Note: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. As observed, the IC50 for L-161,240 increases with higher concentrations of the substrate.
Troubleshooting
-
High background fluorescence: Ensure that the fluorescamine solution is fresh and protected from light. The quenching step with acetic acid is crucial to stop the reaction before derivatization.
-
Low signal-to-noise ratio: Optimize the enzyme and substrate concentrations. The incubation time can also be adjusted to ensure sufficient product formation.
-
Precipitation of L-161,240: Ensure the final DMSO concentration in the assay is low (<1%) to maintain the solubility of the inhibitor.
Conclusion
This protocol provides a robust method for the in vitro determination of the inhibitory activity of L-161,240 against the LpxC enzyme. The fluorescence-based assay is suitable for high-throughput screening and detailed kinetic analysis of LpxC inhibitors. The provided data for L-161,240 can serve as a benchmark for assay validation.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. journals.asm.org [journals.asm.org]
L-161,240 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-161,240 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4] Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[5] By inhibiting LpxC, L-161,240 blocks the biosynthesis of lipid A, leading to bacterial cell death. This document provides detailed information on the solubility of L-161,240, protocols for its preparation for in vitro experiments, and an overview of its mechanism of action.
Physicochemical and Biological Properties
L-161,240 is an antimicrobial agent that targets the biosynthesis of lipid A. Its inhibitory activity is specific to the LpxC enzyme.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₅ | |
| Molecular Weight | 308.33 g/mol | |
| Mechanism of Action | Inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | |
| Biological Activity | Antibacterial activity against Escherichia coli | |
| IC₅₀ (E. coli LpxC) | 30 nM | |
| Kᵢ (E. coli LpxC) | 50 nM | |
| MIC (E. coli) | 1-3 µg/mL |
Solubility
The solubility of L-161,240 is a critical factor for its use in experimental settings. Based on available data, L-161,240 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). Information on its solubility in other common laboratory solvents is limited, suggesting poor solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Stock solutions are typically prepared in DMSO. |
| Ethanol | Limited/Unknown | Not a recommended primary solvent. |
| Water | Limited/Unknown | Considered to have poor aqueous solubility. |
| PBS | Limited/Unknown | Dilution from a DMSO stock is required. |
Experimental Protocols
Preparation of L-161,240 Stock Solution
Materials:
-
L-161,240 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of L-161,240 powder in a sterile microcentrifuge tube. All handling should be performed in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the L-161,240 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product stored in solvent at -80°C should be stable for at least one year.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
L-161,240 DMSO stock solution
-
Sterile culture medium or assay buffer
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the L-161,240 DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If a range of concentrations is required, perform serial dilutions of the DMSO stock solution in sterile DMSO. This is recommended to avoid precipitation of the compound when transferring to an aqueous medium.
-
Final Dilution (in Aqueous Medium): Prepare the final working solutions by diluting the DMSO stock or the serially diluted DMSO solutions into the appropriate sterile culture medium or assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize solvent-induced toxicity to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
L-161,240 targets the LpxC enzyme, which catalyzes the second and committed step in the biosynthesis of lipid A in Gram-negative bacteria. The inhibition of LpxC blocks the production of lipid A, which is crucial for the integrity of the bacterial outer membrane, ultimately leading to cell death.
Caption: Inhibition of LpxC by L-161,240 in the Lipid A Biosynthesis Pathway.
Experimental Workflow: Preparation and Application of L-161,240
The following diagram outlines the general workflow for preparing and using L-161,240 in a typical in vitro experiment.
Caption: Workflow for L-161,240 Preparation and Use in In Vitro Assays.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-161,240 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161,240 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The inhibition of this pathway is lethal to the bacteria, making LpxC an attractive target for the development of novel antibiotics against Gram-negative pathogens.[1][2][3] L-161,240, a hydroxamate-containing phenyloxazoline compound, has demonstrated significant antibacterial activity against various Gram-negative bacteria, particularly Escherichia coli.[3][4] However, it shows limited activity against Pseudomonas aeruginosa due to a lower potency against the P. aeruginosa LpxC enzyme.[5][6][7]
These application notes provide detailed protocols for utilizing L-161,240 in bacterial growth inhibition assays and in vitro enzyme inhibition assays.
Mechanism of Action
L-161,240 functions as a competitive inhibitor of LpxC.[2] Its hydroxamate moiety is believed to chelate the catalytic zinc ion (Zn²⁺) in the active site of LpxC, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1] This inhibition halts the lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent bacterial cell death.
Data Presentation
Table 1: In Vitro Inhibitory Activity of L-161,240
| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
| L-161,240 | LpxC | E. coli | 50 | [2] |
| L-161,240 | LpxC | E. coli | 26 (at 3 µM substrate) | [1] |
| L-161,240 | LpxC | E. coli | 440 (at 25 µM substrate) | [1] |
IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Antibacterial Activity of L-161,240
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild-type | ~1 | [3] |
| Escherichia coli | W3110 | 0.2 | [8] |
| Pseudomonas aeruginosa | Wild-type | > 100 | [3] |
| Pseudomonas aeruginosa | Wild-type | > 50 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of L-161,240 against Gram-negative bacteria using the broth microdilution method, following general principles from clinical microbiology guidelines.
Materials:
-
L-161,240 stock solution (e.g., 1 mg/mL in DMSO)
-
Gram-negative bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of L-161,240:
-
Prepare a series of two-fold serial dilutions of the L-161,240 stock solution in CAMHB in a separate 96-well plate or in tubes.
-
Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate. The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the L-161,240 dilutions.
-
Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of L-161,240 that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: In Vitro LpxC Enzyme Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of L-161,240 against purified LpxC enzyme, based on principles described in the literature.[1] A fluorometric assay using o-phthaldialdehyde (OPA) to detect the product formation is a common approach.
Materials:
-
Purified LpxC enzyme
-
L-161,240
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
o-phthaldialdehyde (OPA) reagent
-
Fluorometer and microplates
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate, prepare reaction mixtures containing the assay buffer, purified LpxC enzyme, and varying concentrations of L-161,240 (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to detection).
-
Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to yield a fluorescent adduct.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of L-161,240 relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion
L-161,240 is a valuable tool for studying the inhibition of the lipid A biosynthesis pathway in Gram-negative bacteria. The provided protocols offer a framework for assessing its antibacterial and enzyme inhibitory activities. Researchers should note its differential activity against various bacterial species, which is primarily due to differences in the target enzyme, LpxC. These application notes serve as a guide for the effective use of L-161,240 in microbiology and drug discovery research.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-161,240 In Vivo Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo use of L-161,240, a potent inhibitor of the bacterial enzyme LpxC. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of L-161,240 against Gram-negative bacterial infections.
Introduction
L-161,240 is a hydroxamate-containing phenyloxazoline compound that acts as a competitive inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC catalyzes the first irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of this pathway is lethal to the bacteria, making LpxC a promising target for novel antibiotics.[2] L-161,240 has demonstrated potent bactericidal activity against Escherichia coli both in vitro and in vivo.[1][2] Notably, in preclinical studies, administration of L-161,240 rescued mice from a lethal challenge with E. coli, highlighting its therapeutic potential.[2][3]
Mechanism of Action
L-161,240 specifically targets the LpxC enzyme. The hydroxamate moiety of L-161,240 is believed to chelate the catalytic zinc ion within the active site of LpxC, thereby inhibiting its deacetylase activity. This action blocks the lipid A biosynthetic pathway, leading to the disruption of the outer membrane integrity and subsequent bacterial cell death.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of L-161,240 against E. coli LpxC and its antibacterial potency.
Table 1: In Vitro Inhibitory Activity of L-161,240 against E. coli LpxC
| Parameter | Value | Reference |
| IC50 | 26 nM | [4] |
| Ki | 50 nM | [1] |
Table 2: In Vitro Antibacterial Activity of L-161,240 against E. coli
| Parameter | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 1 - 3 | [5] |
Experimental Protocol: Mouse Protection Test for L-161,240
This protocol is based on the methodology used to demonstrate the in vivo efficacy of L-161,240 in a murine model of systemic E. coli infection.
Materials
-
Compound: L-161,240
-
Vehicle: 0.25% agar (B569324) in water
-
Animal Model: Female ICR mice (or similar strain), 18-22 g
-
Bacterial Strain: Escherichia coli (a virulent strain, e.g., O111:B4)
-
Bacterial Culture Medium: Luria-Bertani (LB) broth or similar
-
Infection Adjuvant: 5% (w/v) hog gastric mucin
-
Equipment: Standard animal housing facilities, syringes, needles, vortex mixer, spectrophotometer, incubator, hemocytometer or plating supplies for bacterial enumeration.
Experimental Workflow
Detailed Methodology
1. Preparation of Bacterial Inoculum:
-
Culture the selected E. coli strain overnight in LB broth at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh LB broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Determine the bacterial concentration (CFU/mL) by measuring the optical density at 600 nm and correlating it with a predetermined standard curve or by plating serial dilutions.
-
For the infection, dilute the bacterial suspension in sterile 5% (w/v) hog gastric mucin to the desired lethal dose (e.g., a dose that causes mortality in 90-100% of untreated mice within 48 hours). A typical lethal dose for E. coli in this model is approximately 2.5 x 104 CFU per mouse.[6]
2. Preparation of L-161,240 Formulation:
-
Prepare a suspension of L-161,240 in a sterile vehicle such as 0.25% agar in water.
-
The concentration of the suspension should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
Ensure the suspension is homogenous by vortexing before administration.
3. Infection and Treatment Procedure:
-
Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment.
-
Administer the bacterial inoculum intraperitoneally (i.p.) to each mouse. The typical injection volume is 0.5 mL.
-
Shortly after infection (e.g., within 15-30 minutes), administer the prepared L-161,240 suspension subcutaneously (s.c.). The administration of a range of doses will allow for the determination of the ED50.
-
Include a control group of mice that receives the bacterial challenge but is treated only with the vehicle.
4. Observation and Data Analysis:
-
Monitor the mice for signs of morbidity and mortality at regular intervals for at least 48 to 72 hours post-infection.
-
Record the number of surviving animals in each treatment group.
-
The efficacy of L-161,240 is determined by its ability to protect the mice from the lethal bacterial challenge.
-
The median effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated using appropriate statistical methods (e.g., probit analysis).
Safety and Toxicology Considerations
While specific toxicology data for L-161,240 is not detailed in the provided search results, it is crucial to conduct appropriate safety and toxicology studies for any new therapeutic agent. These studies typically include:
-
Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.
-
Repeat-Dose Toxicology: To evaluate the effects of long-term exposure.
-
Cardiovascular Safety: As some LpxC inhibitors have been associated with cardiovascular toxicity, this is a critical parameter to assess.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Conclusion
L-161,240 is a promising antibacterial agent that targets the essential LpxC enzyme in Gram-negative bacteria. The provided in vivo protocol for a mouse protection test offers a robust method for evaluating its efficacy. Researchers should adhere to ethical guidelines for animal experimentation and perform necessary safety assessments when working with this and other novel therapeutic compounds.
References
- 1. Recombinant outer membrane protein A induces a protective immune response against Escherichia coli infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological relevance of Granzymes A and K during E. coli sepsis [thno.org]
- 6. Protection of Mice from Lethal Escherichia coli Infection by Chimeric Human Bactericidal/Permeability-Increasing Protein and Immunoglobulin G1 Fc Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of L-161,240, a potent and selective inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria. Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results.
Introduction
L-161,240 is an antibiotic that specifically targets the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of most Gram-negative bacteria.[1] It is a valuable tool for studying bacterial physiology, developing new antibacterial agents, and investigating the mechanism of LpxC inhibition. L-161,240 has demonstrated significant activity against Escherichia coli.[2]
Physicochemical and Biological Properties
A summary of the key properties of L-161,240 is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₅ | MedChemExpress |
| Molecular Weight | 308.33 g/mol | MedChemExpress |
| Mechanism of Action | Competitive inhibitor of LpxC | [1] |
| Target Organism | Primarily Escherichia coli | [2] |
| In Vitro Activity (E. coli LpxC) | Kᵢ: 50 nM | MedChemExpress |
| IC₅₀: 26 nM (with 3 µM substrate) | [1] | |
| IC₅₀: 440 ± 10 nM (with 25 µM substrate) | ||
| MIC (E. coli W3110) | 0.2 µg/mL (in M9 minimal medium) | |
| 1-3 µg/mL |
Signaling Pathway of LpxC Inhibition
L-161,240 acts on the lipid A biosynthetic pathway, which is critical for the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L-161,240 disrupts this pathway, leading to bacterial cell death.
Figure 1. Inhibition of the Lipid A biosynthetic pathway by L-161,240.
Stock Solution Preparation Protocol
This protocol details the preparation of a 10 mg/mL stock solution of L-161,240 in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
L-161,240 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow
The following diagram outlines the workflow for preparing the L-161,240 stock solution.
Figure 2. Workflow for L-161,240 stock solution preparation.
Step-by-Step Procedure
-
Preparation: Before starting, ensure the workspace is clean and all materials are readily accessible. Wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of L-161,240 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed L-161,240 powder to a sterile amber glass vial or polypropylene tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber or opaque microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use (up to one week), the solution can be stored at -20°C.
Storage and Stability
Proper storage is critical to maintain the activity of the L-161,240 stock solution.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 week | For frequent use. |
Quality Control
To ensure the accuracy of your experiments, it is recommended to perform quality control checks on your prepared stock solution.
-
Visual Inspection: The stock solution should be a clear, colorless to pale yellow liquid, free of any visible precipitates.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Bioactivity Assay: The potency of the stock solution can be confirmed by performing a Minimum Inhibitory Concentration (MIC) assay against a susceptible strain of E. coli (e.g., W3110). The resulting MIC should be consistent with published values.
Safety Precautions
-
Handle L-161,240 in a well-ventilated area.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
Dispose of waste according to institutional and local regulations.
Disclaimer: This application note is intended for research use only. The information provided is based on available scientific literature and general laboratory practices. Researchers should always adhere to their institution's safety guidelines and protocols.
References
Application Notes and Protocols for Cell-Based Assay of L-161,240 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2][3][4] By inhibiting LpxC, L-161,240 effectively blocks the lipid A biosynthetic pathway, leading to bactericidal activity against a range of Gram-negative pathogens, most notably Escherichia coli.[2]
These application notes provide a detailed protocol for a cell-based assay to determine the activity of L-161,240 by measuring its ability to inhibit the growth of Gram-negative bacteria.
Mechanism of Action of L-161,240
L-161,240 is a competitive inhibitor of LpxC with a dissociation constant (Ki) of approximately 50 nM for the E. coli enzyme (EcLpxC). The molecule contains a hydroxamate group that is believed to bind to the catalytic zinc ion in the active site of LpxC, displacing a water molecule and thereby inactivating the enzyme. This inhibition is highly specific to LpxC. The structure of L-161,240 features a phenyloxazoline ring connected to the hydroxamate moiety. The binding of L-161,240 to EcLpxC can induce a conformational change in the enzyme, specifically a backbone flipping of a loop in Insert I, which expands the active site to accommodate the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid A biosynthetic pathway targeted by L-161,240 and the general workflow for the cell-based activity assay.
Caption: Inhibition of the Lipid A Biosynthetic Pathway by L-161,240.
Caption: General Experimental Workflow for Determining L-161,240 Activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of L-161,240 against E. coli and its potency against the purified LpxC enzyme.
| Parameter | Organism/Enzyme | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli | 1 µg/mL | |
| 50% Inhibitory Concentration (IC50) | Purified E. coli LpxC | 26 nM (with 3 µM substrate) | |
| Purified E. coli LpxC | 440 ± 10 nM (with 25 µM substrate) | ||
| Dissociation Constant (Ki) | E. coli LpxC | 50 nM | |
| MIC | P. aeruginosa | > 50 µg/mL |
Experimental Protocols
Cell-Based Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of L-161,240 against a susceptible Gram-negative bacterial strain, such as E. coli.
Materials:
-
L-161,240
-
Susceptible bacterial strain (e.g., E. coli DH5α or W3110)
-
Luria-Bertani (LB) broth
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of L-161,240 Stock Solution:
-
Dissolve L-161,240 in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in LB broth to create a series of working solutions.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into LB broth and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.05-0.1. This corresponds to a cell density of roughly 5 x 105 cells/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 1 µL of the L-161,240 working solutions to the wells to achieve the desired final concentrations. It is recommended to perform a two-fold serial dilution.
-
Include control wells:
-
Positive Control: Bacteria with no inhibitor (add 1 µL of DMSO).
-
Negative Control: LB broth only (no bacteria).
-
-
-
Incubation:
-
Incubate the 96-well plate at 37°C for 18-24 hours with shaking.
-
-
Measurement of Bacterial Growth:
-
After incubation, measure the OD600 of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD600 of the negative control (broth only) from all other readings.
-
The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible growth of the bacteria.
-
In Vitro LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a method for measuring the direct inhibitory effect of L-161,240 on purified LpxC enzyme activity. This is a fluorescence-based homogeneous assay.
Materials:
-
Purified LpxC enzyme
-
L-161,240
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.4)
-
o-phthaldialdehyde (OPA) reagent
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of L-161,240 in the assay buffer.
-
Prepare a solution of the LpxC substrate in the assay buffer.
-
Prepare a solution of purified LpxC enzyme in the assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, combine the LpxC enzyme, L-161,240 dilutions (or buffer for control), and assay buffer.
-
Initiate the enzymatic reaction by adding the substrate. The final reaction volume and concentrations should be optimized, but a typical substrate concentration is 5-25 µM.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically <10% substrate conversion).
-
-
Detection:
-
Stop the reaction and add the OPA reagent. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the OPA-amine adduct.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of L-161,240 relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High background in MIC assay: Ensure the sterility of the reagents and proper aseptic technique to avoid contamination.
-
No inhibition observed: Verify the activity of the L-161,240 compound and the susceptibility of the bacterial strain. For enzyme assays, confirm the activity of the purified LpxC.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use of replicate wells is highly recommended.
Conclusion
The provided protocols offer robust methods for evaluating the activity of L-161,240 as an inhibitor of LpxC in both cell-based and in vitro settings. These assays are essential for the characterization of L-161,240 and the discovery of novel LpxC inhibitors as potential antibacterial agents.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of L-161,240: A Detailed Guide to LpxC Inhibition Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring the half-maximal inhibitory concentration (IC50) of the compound L-161,240 against UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for novel antibiotic development.[1] L-161,240 is a known inhibitor of LpxC. The protocols herein describe two common methods for determining IC50 values: a fluorescence-based assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay. These detailed instructions are intended to guide researchers in the accurate and reproducible assessment of LpxC inhibitors.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxC, which catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, is a validated and promising target for new antibacterial agents.[1] L-161,240 is a potent inhibitor of Escherichia coli LpxC and acts as a competitive inhibitor by chelating the catalytic zinc ion in the enzyme's active site.[1] Accurate determination of the IC50 value of inhibitors like L-161,240 is a critical step in the drug discovery and development process. This document outlines two robust methods for this purpose.
Data Presentation
The inhibitory activity of L-161,240 against LpxC can be quantified and compared across different experimental conditions. The following table summarizes representative IC50 values for L-161,240 against E. coli LpxC, highlighting the influence of substrate concentration, which is characteristic of a competitive inhibitor.
| Inhibitor | Target Enzyme | Substrate Concentration (UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc) | Assay Method | IC50 (nM) | Reference |
| L-161,240 | E. coli LpxC | 3 µM | Fluorescence-based | 26 | [1] |
| L-161,240 | E. coli LpxC | 25 µM | Fluorescence-based | 440 ± 10 | [1] |
Note: The IC50 value of a competitive inhibitor is expected to increase with higher substrate concentrations.
Signaling Pathway: Lipid A Biosynthesis
LpxC plays a pivotal role in the lipid A biosynthetic pathway, which is essential for the integrity of the outer membrane in Gram-negative bacteria. Inhibition of LpxC disrupts this pathway, leading to bacterial cell death.
Caption: The role of LpxC in the Lipid A biosynthetic pathway and its inhibition by L-161,240.
Experimental Protocols
Two distinct methods for determining the IC50 of L-161,240 against LpxC are detailed below.
Protocol 1: Fluorescence-Based IC50 Determination
This assay relies on the detection of the deacetylated product, which possesses a free amine that reacts with o-phthaldialdehyde (OPA) to generate a fluorescent signal.
Experimental Workflow
Caption: Workflow for the fluorescence-based LpxC IC50 assay.
Materials and Reagents:
-
Recombinant E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-161,240
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
o-phthaldialdehyde (OPA) reagent
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-161,240 in DMSO. Create a serial dilution of L-161,240 in the assay buffer containing a final DMSO concentration of 1%.
-
Dilute the LpxC enzyme in the assay buffer to the desired final concentration (e.g., 10 nM).
-
Prepare the substrate solution in the assay buffer to the desired final concentration (e.g., 3 µM or 25 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the assay buffer to the blank wells.
-
Add 50 µL of the various concentrations of L-161,240 to the inhibitor wells. For the positive control (no inhibition), add 50 µL of the assay buffer with 1% DMSO.
-
Add 25 µL of the substrate solution to all wells except the blank.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 25 µL of the diluted LpxC enzyme solution to all wells except the blank. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 0.1 M NaOH to each well.
-
Add 50 µL of the OPA reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of L-161,240 using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_positive_control))
-
Plot the percent inhibition against the logarithm of the L-161,240 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: LC-MS/MS-Based IC50 Determination
This method offers high sensitivity and specificity by directly measuring the consumption of the substrate and the formation of the deacetylated product.
Experimental Workflow
Caption: Workflow for the LC-MS/MS-based LpxC IC50 assay.
Materials and Reagents:
-
Recombinant E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-161,240
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of L-161,240 as described in Protocol 1.
-
Dilute the LpxC enzyme and substrate in the assay buffer to their final concentrations.
-
-
Assay Setup and Enzymatic Reaction:
-
Perform the enzymatic reaction in microcentrifuge tubes or a 96-well plate as described in Protocol 1 (steps 2 and 3), adjusting volumes as needed for the LC-MS/MS analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard (optional, but recommended for improved accuracy).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to LC-MS vials.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the substrate and product.
-
Set up the mass spectrometer to monitor the specific multiple reaction monitoring (MRM) transitions for the substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) and the product (UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine).
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and product for each sample.
-
Calculate the percent conversion of substrate to product.
-
Calculate the percent inhibition for each concentration of L-161,240.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
The protocols detailed in this document provide robust and reliable methods for determining the IC50 of L-161,240 against LpxC. The choice between the fluorescence-based and LC-MS/MS-based assays will depend on the available instrumentation, required sensitivity, and throughput needs. Proper execution of these protocols will enable researchers to accurately characterize the potency of LpxC inhibitors, a critical aspect of developing new antibiotics to combat Gram-negative bacterial infections.
References
Application Notes and Protocols: L-161,240 for Studying Bacterial Outer Membrane Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. The biogenesis of this essential structure, particularly the synthesis and transport of lipopolysaccharide (LPS), presents a promising target for novel antibacterial agents. L-161,240 is a potent and specific inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][2][3][4] By inhibiting LpxC, L-161,240 effectively blocks the production of LPS, leading to a compromised outer membrane and ultimately, bacterial cell death.[4] This document provides detailed application notes and experimental protocols for utilizing L-161,240 as a research tool to investigate bacterial outer membrane biogenesis.
Mechanism of Action
L-161,240 is a competitive inhibitor of LpxC, with a dissociation constant (Ki) of 50 nM for the Escherichia coli LpxC (EcLpxC).[3][5] The hydroxamate moiety of L-161,240 is believed to chelate the active site zinc ion, which is essential for the deacetylase activity of the enzyme.[1][6] Inhibition of LpxC disrupts the synthesis of Lipid A, leading to the accumulation of upstream intermediates and a depletion of LPS. This disruption of the outer membrane's primary building block results in increased membrane permeability and eventual cell lysis.
Data Presentation
Table 1: In Vitro Activity of L-161,240
| Parameter | Organism/Enzyme | Value | Reference(s) |
| Ki | E. coli LpxC | 50 nM | [3][5] |
| IC50 | E. coli LpxC | 26 nM (with 3 µM substrate) | [1][4] |
| E. coli LpxC | 440 ± 10 nM (with 25 µM substrate) | [1][4] | |
| MIC | E. coli | 1 µg/mL | [7][8] |
| P. aeruginosa | > 50 µg/mL | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the LPS biosynthetic pathway by L-161,240.
Caption: Experimental workflow for studying L-161,240's effects.
Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol is adapted from a fluorometric assay for E. coli LpxC.[1]
Materials:
-
Purified E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-161,240
-
Assay buffer: 50 mM HEPES, pH 7.5
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of L-161,240 in DMSO.
-
In a 96-well black microplate, prepare serial dilutions of L-161,240 in assay buffer. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add purified LpxC enzyme to each well (final concentration ~1-5 ng).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well (final concentration 25 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect the deacetylated product by adding OPA reagent to each well. OPA reacts with the primary amine of the product to generate a fluorescent signal.
-
Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of L-161,240 and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method.[2][6]
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
L-161,240
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of L-161,240 in DMSO.
-
In a 96-well microplate, prepare two-fold serial dilutions of L-161,240 in CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of L-161,240 that completely inhibits visible growth.
Bacterial Growth Curve Analysis
This protocol monitors the effect of L-161,240 on bacterial growth over time.[9][10][11][12]
Materials:
-
E. coli strain
-
L-161,240
-
LB broth
-
96-well clear microplates
-
Microplate reader capable of kinetic reads at 600 nm
Procedure:
-
Prepare an overnight culture of E. coli in LB broth.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add 100 µL of LB broth containing various concentrations of L-161,240 (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-drug control.
-
Place the plate in a microplate reader set to 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) every 15-30 minutes for 12-24 hours.
-
Plot the OD600 values against time to generate growth curves for each concentration of L-161,240.
Lipopolysaccharide (LPS) Extraction and Analysis
This protocol utilizes a modified hot phenol-water extraction method.[7][13]
Materials:
-
Bacterial culture treated with and without L-161,240
-
Phosphate-buffered saline (PBS)
-
DNase I and RNase A
-
Proteinase K
-
Tris-saturated phenol (B47542)
-
Diethyl ether
-
SDS-PAGE equipment
-
Silver staining reagents
Procedure:
-
Grow bacterial cultures to mid-log phase and treat with the desired concentration of L-161,240 for a specified time.
-
Harvest the cells by centrifugation and wash the pellet with PBS.
-
Resuspend the pellet in a lysis buffer and treat with DNase I and RNase A to remove nucleic acids.
-
Treat the lysate with Proteinase K to digest proteins.
-
Add an equal volume of hot (65°C) Tris-saturated phenol, vortex vigorously, and incubate at 65°C for 15 minutes.
-
Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the phenol phase with water and pool the aqueous phases.
-
Remove residual phenol by extraction with diethyl ether.
-
Precipitate the LPS from the aqueous phase by adding sodium acetate (B1210297) and cold ethanol (B145695).
-
Wash the LPS pellet with ethanol and resuspend in water.
-
Analyze the extracted LPS by SDS-PAGE followed by silver staining to visualize the characteristic ladder-like pattern. A reduction in the intensity of this pattern in L-161,240-treated samples indicates inhibition of LPS biosynthesis.
Conclusion
L-161,240 is a valuable chemical probe for dissecting the intricate process of bacterial outer membrane biogenesis. Its specific inhibition of LpxC provides a powerful tool to study the consequences of disrupting LPS synthesis, from the immediate effects on membrane integrity to downstream impacts on protein localization and overall cell physiology. The protocols outlined in this document provide a framework for researchers to effectively utilize L-161,240 in their investigations, ultimately contributing to a deeper understanding of this essential bacterial pathway and aiding in the development of novel therapeutics against Gram-negative pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [bio-protocol.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Growth Curve Measurements with a Multimode Microplate Reader [bio-protocol.org]
- 10. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 11. static.igem.org [static.igem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-161,240 as a Chemical Probe
Version: 1.0
Introduction
L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] By targeting LpxC, L-161,240 effectively inhibits bacterial growth, particularly in species like Escherichia coli, making it a valuable chemical probe for studying bacterial lipid A biosynthesis and for the development of novel antibiotics.[3][4][5]
This document provides detailed application notes and protocols for the use of L-161,240 as a chemical probe for researchers, scientists, and drug development professionals. It is important to distinguish L-161,240 from the similarly named compound L-161,982, which is a selective antagonist of the human EP4 receptor.[6] This guide focuses exclusively on L-161,240 as an inhibitor of bacterial LpxC.
Mechanism of Action
L-161,240 is a competitive inhibitor of LpxC.[3] Its chemical structure features a hydroxamate group that chelates the catalytic zinc ion in the active site of LpxC, displacing a water molecule and preventing the substrate from binding.[1][7] The phenyloxazoline moiety of L-161,240 interacts with a hydrophobic passage in the enzyme.[7] The specificity of L-161,240 varies between different species of Gram-negative bacteria, with high potency against E. coli LpxC and significantly lower potency against the LpxC from Pseudomonas aeruginosa.[2][4][8][9] This species-specific activity is attributed to conformational differences in the LpxC active site, particularly in a flexible loop known as Insert I.[4][7]
Data Presentation
Table 1: In Vitro Activity of L-161,240
| Parameter | Organism/Enzyme | Value | Reference |
| Ki | E. coli LpxC | 50 nM | [3][5] |
| IC50 | E. coli LpxC | 26 nM (at 3 µM substrate) | [1] |
| IC50 | E. coli LpxC | 440 ± 10 nM (at 25 µM substrate) | [1] |
| IC50 | E. coli LpxC | 0.03 µM | [8] |
| IC50 | P. aeruginosa LpxC | >10-fold higher than E. coli LpxC | [9] |
Table 2: Antibacterial Activity of L-161,240
| Organism | MIC (µg/mL) | Reference |
| E. coli | 1 - 3 | [4][8] |
| P. aeruginosa | > 100 | [4] |
Experimental Protocols
Protocol 1: In Vitro LpxC Inhibition Assay (Fluorometric)
This protocol is adapted from a method used to assess the inhibitory activity of compounds against E. coli LpxC.[1]
Materials:
-
Purified E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
L-161,240
-
Assay buffer: 50 mM HEPES, pH 7.5
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Prepare a stock solution of L-161,240 in DMSO.
-
In a 96-well plate, add 2 µL of L-161,240 at various concentrations (serially diluted). For the control, add 2 µL of DMSO.
-
Add 50 µL of purified E. coli LpxC (final concentration ~1.5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (final concentration 25 µM) to each well.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction and detect the product by adding 100 µL of OPA reagent to each well. OPA reacts with the deacetylated amine product to generate a fluorescent signal.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of L-161,240 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of L-161,240 required to inhibit the growth of bacteria.
Materials:
-
L-161,240
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Luria-Bertani (LB) broth
-
96-well clear microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a stock solution of L-161,240 in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of L-161,240 in LB broth to achieve a range of concentrations. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Prepare an overnight culture of the test bacterium and dilute it to a final concentration of approximately 5 x 105 CFU/mL in LB broth.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of L-161,240 at which there is no visible growth, which can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Visualizations
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-161,240 experimental variability and troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LpxC inhibitor, L-161,240.
Frequently Asked Questions (FAQs)
Q1: What is L-161,240 and what is its primary mechanism of action?
A1: L-161,240 is a potent, synthetic hydroxamic acid inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, L-161,240 blocks the lipid A synthetic pathway, leading to bacterial cell death.[1][3]
Q2: Against which organisms is L-161,240 most effective?
A2: L-161,240 is highly potent against Escherichia coli and other members of the Enterobacteriaceae family.[2][4][5] However, it demonstrates significantly weaker or no activity against Pseudomonas aeruginosa.[3][4][5]
Q3: Why is L-161,240 inactive against Pseudomonas aeruginosa?
A3: The lack of activity against P. aeruginosa is not due to issues with cell permeability or efflux pumps, but rather to the structural differences in the LpxC enzyme itself.[1][3] The P. aeruginosa LpxC (PaLpxC) active site is less accommodating to L-161,240 compared to the E. coli LpxC (EcLpxC).[5][6] Specifically, the conformation of the "insert I" loop in EcLpxC is flexible and can flip to accommodate the bulky oxazoline (B21484) group of L-161,240, a change that does not occur in PaLpxC.[5][6]
Q4: What is the frequency of resistance to L-161,240?
A4: For E. coli, single-step mutations conferring resistance to L-161,240 have been reported to occur at a frequency of approximately 10-9.[5]
Troubleshooting Guide
Issue 1: No inhibition of bacterial growth observed in my experiment.
-
Possible Cause 1: Incorrect bacterial species.
-
Possible Cause 2: Inappropriate concentration of L-161,240.
-
Troubleshooting: Ensure you are using a concentration of L-161,240 that is at or above the minimum inhibitory concentration (MIC) for your specific bacterial strain. The MIC for wild-type E. coli is typically around 1-3 µg/mL.[5]
-
-
Possible Cause 3: Inactivation of the compound.
-
Troubleshooting: Prepare fresh stock solutions of L-161,240 in a suitable solvent like DMSO.[3] Store the stock solution appropriately, protected from light and at the recommended temperature to prevent degradation.
-
-
Possible Cause 4: Bacterial resistance.
-
Troubleshooting: If you are working with a previously susceptible strain that is now showing resistance, consider performing genomic sequencing of the lpxC gene to check for mutations. Resistance can arise from single-point mutations in the target enzyme.[5]
-
Issue 2: High variability in IC50 values in my in vitro LpxC enzyme assay.
-
Possible Cause 1: Substrate concentration.
-
Troubleshooting: The IC50 value of a competitive inhibitor like L-161,240 is dependent on the substrate concentration. For example, the IC50 for E. coli LpxC was reported to be 26 nM with 3 µM substrate, but increased to 440 nM with 25 µM substrate.[2] Standardize and report the substrate concentration used in your assays for reproducibility.
-
-
Possible Cause 2: Enzyme purity and source.
-
Troubleshooting: The potency of L-161,240 can differ between purified LpxC and crude bacterial extracts, particularly for P. aeruginosa.[3] Ensure you are using a consistent source and purity of the LpxC enzyme for all experiments.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting: Factors such as buffer composition, pH, and incubation time can influence enzyme activity and inhibitor potency. Optimize and standardize your assay conditions to minimize variability.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of L-161,240
| Target Enzyme | IC50 (nM) | Substrate Concentration | Reference |
| E. coli LpxC | 30 | Not Specified | [5] |
| E. coli LpxC | 26 | 3 µM | [2] |
| E. coli LpxC | 440 ± 10 | 25 µM | [2] |
| P. aeruginosa LpxC | 16,300 | Not Specified | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of L-161,240
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild-Type | 1 | [3] |
| Escherichia coli | Wild-Type | 1-3 | [5] |
| Escherichia coli | W3110 | 0.2 | [8] |
| Escherichia coli | W3110 ΔtolC | <0.025 | [8] |
| Pseudomonas aeruginosa | Wild-Type | > 50 | [3] |
| Pseudomonas aeruginosa | Wild-Type | > 100 | [4] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
-
Preparation of L-161,240: Prepare a stock solution of L-161,240 in DMSO (e.g., 10 mg/mL).[3] Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Luria-Bertani broth).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the growth medium at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the L-161,240 dilutions. Include a positive control (bacteria with no inhibitor) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.
2. In Vitro LpxC Inhibition Assay - Fluorometric Method
This protocol is based on the principle of measuring the formation of the amine product of the LpxC reaction using o-phthaldialdehyde (OPA), which fluoresces upon reaction with primary amines.[2]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), the LpxC enzyme (e.g., purified E. coli LpxC), and varying concentrations of L-161,240.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction after a defined period by adding a solution of OPA in a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of L-161,240 relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Lipid A biosynthesis pathway and inhibition by L-161,240.
Caption: General experimental workflow for testing L-161,240.
References
- 1. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming L-161,240 Insolubility in Aqueous Media
Welcome to the technical support center for L-161,240. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use L-161,240 in their experiments, with a focus on overcoming its inherent insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is L-161,240 and why is its solubility a concern?
L-161,240 is a potent, narrow-spectrum antibiotic that functions as a competitive inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a key enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria. Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. By inhibiting LpxC, L-161,240 disrupts the formation of this protective outer membrane, leading to bacterial cell death.
The primary challenge in working with L-161,240 is its hydrophobic nature, which results in poor solubility in aqueous solutions. This insolubility can lead to precipitation of the compound in experimental assays, resulting in inaccurate and unreliable data. Therefore, proper solubilization techniques are critical for successful experimentation.
Q2: What is the recommended solvent for preparing a stock solution of L-161,240?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of L-161,240. It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in aqueous buffers or culture media.
Q3: How can I prevent my L-161,240 from precipitating when I add it to my aqueous assay medium?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some key strategies to minimize this:
-
Control the final DMSO concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to avoid solvent effects on your biological system. However, for some in vitro assays, a final DMSO concentration of up to 10% has been used.
-
Use a co-solvent or surfactant: For in vivo studies or challenging in vitro assays, a formulation containing co-solvents and surfactants can improve solubility. A recommended general formula for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2]
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitate that may form upon dilution.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) can aid in dissolution, but be cautious of the temperature stability of L-161,240 and other components in your assay.
Q4: What are the known inhibitory concentrations of L-161,240?
The inhibitory activity of L-161,240 is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in enzyme assays, and as the minimum inhibitory concentration (MIC) in bacterial growth assays.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | E. coli LpxC | 30 nM | [2] |
| Ki | E. coli LpxC | 50 nM | [1][3] |
| MIC | Wild-type E. coli | 1-3 µg/mL | [2] |
Troubleshooting Guides
Problem 1: Precipitation of L-161,240 during preparation of working solutions for in vitro assays.
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too low to maintain solubility. | Increase the final DMSO concentration in your assay medium. Start with a low concentration (e.g., 0.1%) and gradually increase it, while monitoring for any solvent-induced effects on your cells or enzyme. A final concentration of up to 10% DMSO has been reported in some LpxC inhibition assays. |
| Rapid addition of DMSO stock to aqueous buffer. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring continuously to ensure rapid and uniform mixing. |
| Incorrect order of reagent addition. | When preparing complex solutions, ensure that L-161,240 is added at a stage where the solvent composition is most favorable for its solubility. |
| Low temperature of the aqueous buffer. | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the L-161,240 stock solution. |
Problem 2: Inconsistent or non-reproducible results in antibacterial susceptibility testing (MIC assay).
| Possible Cause | Troubleshooting Step |
| Precipitation of L-161,240 in the culture medium. | Visually inspect the wells of your microtiter plate for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for preparing working solutions. Consider using a broth medium that is more amenable to hydrophobic compounds, or add a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.05%). |
| Binding of L-161,240 to plasticware. | Use low-binding microtiter plates and pipette tips to minimize the loss of the compound due to adsorption to plastic surfaces. |
| Inaccurate serial dilutions. | Ensure that your serial dilutions are performed accurately. After each dilution step, mix the contents of the well thoroughly before transferring to the next well. |
| Bacterial inoculum is not at the correct density. | Prepare the bacterial inoculum according to standard protocols (e.g., CLSI guidelines) to ensure a consistent starting cell density. |
Problem 3: Low or no in vivo efficacy despite proven in vitro activity.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability due to insolubility. | Utilize a formulation designed to enhance the solubility and absorption of hydrophobic compounds. A recommended starting point is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS.[2] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.[2] |
| Rapid metabolism or clearance of the compound. | Investigate the pharmacokinetic properties of L-161,240 in your animal model. This may involve measuring plasma concentrations of the compound over time. |
| The animal model is not appropriate. | L-161,240 has a narrow spectrum of activity and is not effective against all Gram-negative bacteria, such as Pseudomonas aeruginosa.[1] Ensure that the bacterial strain used in your in vivo model is susceptible to L-161,240. |
Experimental Protocols
Protocol 1: Preparation of L-161,240 Stock and Working Solutions for In Vitro Assays
-
Preparation of Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of L-161,240 powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for MIC Assay (Example):
-
Perform serial two-fold dilutions of the L-161,240 stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
To minimize precipitation, you can first prepare an intermediate dilution of the stock solution in a small volume of broth, and then use this to perform the serial dilutions.
-
Ensure that the final concentration of DMSO in each well is consistent and below a level that affects bacterial growth.
-
Protocol 2: LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from Clements et al., 2002.
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.5) and 0.1% (w/v) n-dodecyl-β-D-maltoside.
-
Enzyme and Substrate:
-
Dilute the purified LpxC enzyme in the assay buffer to the desired concentration.
-
Prepare a solution of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the L-161,240 DMSO stock solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the LpxC enzyme and the L-161,240 dilutions.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a specific incubation period, stop the reaction.
-
The product of the LpxC reaction, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, can be detected by adding a solution of o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to generate a fluorescent signal.
-
Measure the fluorescence (Excitation: 340 nm, Emission: 455 nm).
-
Calculate the percent inhibition for each L-161,240 concentration and determine the IC50 value.
-
Visualizations
Caption: The Lipid A Biosynthesis Pathway and the inhibitory action of L-161,240 on the LpxC enzyme.
Caption: A general experimental workflow for using L-161,240 in both in vitro and in vivo studies.
References
L-161,240 degradation in culture media
Welcome to the technical support center for L-161,240. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and use of L-161,240 in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of L-161,240 in cell culture experiments.
Issue 1: Loss of L-161,240 Activity Over Time
Question: I am observing a decrease in the antibacterial activity of L-161,240 in my long-term cell culture experiments. What could be the cause?
Possible Causes and Solutions:
-
Degradation in Culture Media: L-161,240, being a hydroxamate-containing compound, may be susceptible to chemical or enzymatic degradation in culture media at 37°C.[1][2] Components within the media, such as esterases present in serum supplements, can contribute to its breakdown.[2]
-
Recommendation: To assess the stability of L-161,240 in your specific experimental conditions, it is advisable to perform a stability study using HPLC or LC-MS.[1][3] This will help quantify the rate of degradation. Consider testing the compound's stability in both serum-free and serum-containing media to determine the impact of serum components.
-
-
Adsorption to Labware: Small molecules can adsorb to the surface of plastic labware, such as culture plates and pipette tips, leading to a decrease in the effective concentration in the media.[1]
-
Cellular Uptake: If you are working with bacterial cells, the compound may be actively taken up by the cells, leading to a reduction in its concentration in the surrounding medium.[1]
-
Recommendation: To determine the extent of cellular uptake, you can analyze the concentration of L-161,240 in cell lysates in addition to the culture medium.[1]
-
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability in the minimal inhibitory concentration (MIC) or other endpoint measurements between replicate experiments with L-161,240. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variability in timing, temperature, or pipetting can introduce errors.
-
Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or concentration changes due to water absorption by the hygroscopic DMSO.[4]
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the culture medium, it can lead to inconsistent dosing.
-
Recommendation: Ensure complete dissolution of L-161,240 at each dilution step. Visually inspect for any precipitate. If solubility is an issue, consider adjusting the solvent or pH, if appropriate for your experimental design.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing L-161,240 stock solutions?
A1: It is recommended to prepare a concentrated stock solution of L-161,240 in a high-purity solvent such as DMSO.[6] For long-term storage, aliquot the stock solution into small, tightly sealed vials and store at -20°C or colder; for use in solvent, storage at -80°C for up to a year is suggested.[6] This practice helps to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[4]
Q2: How can I determine the stability of L-161,240 in my specific cell culture medium?
A2: The most direct way to assess the stability of L-161,240 is by conducting a time-course experiment where the compound is incubated in your culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by a validated HPLC or LC-MS method to quantify the remaining concentration of the parent compound.[3][7]
Q3: Are there components in cell culture media that are known to degrade hydroxamate-containing compounds like L-161,240?
A3: Yes, certain components can affect stability. Since L-161,240 is a hydroxamate, it may be susceptible to hydrolysis, particularly in the presence of esterases found in fetal bovine serum (FBS) or other serum supplements.[2] Additionally, the pH of the medium and the presence of certain reactive amino acids or vitamins could potentially contribute to degradation.[1]
Q4: What are some general guidelines for handling L-161,240 to ensure consistent results?
A4: To ensure the quality and consistency of your experiments, always use high-purity solvents and reagents.[8] When preparing dilutions, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced artifacts.[4] Protect stock solutions and experimental samples from light if the compound is found to be light-sensitive.[5] Always include appropriate vehicle controls in your experiments.[4]
Data Presentation
Table 1: Factors Influencing L-161,240 Stability in Culture Media
| Parameter | Potential Impact on Stability | Recommendation |
| Temperature | Higher temperatures (e.g., 37°C) can accelerate degradation. | Conduct experiments at the required physiological temperature but be aware of potential stability issues. |
| pH | The stability of hydroxamates can be pH-dependent.[4] | Monitor and maintain a stable pH in the culture medium throughout the experiment. |
| Serum (FBS) | Contains esterases that can hydrolyze hydroxamates.[2] | Test stability in both serum-containing and serum-free media to assess the impact of serum. |
| Light | Some compounds are photosensitive and can degrade upon light exposure.[5] | Store stock solutions in amber vials and protect experimental plates from direct light. |
| Plasticware | Adsorption to plastic surfaces can reduce the effective concentration.[1] | Use low-protein-binding plates and pipette tips. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of L-161,240 in Culture Media using HPLC-MS
This protocol outlines a general procedure to determine the stability of L-161,240 in a cell-free culture medium.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of L-161,240 in DMSO.
-
Media Preparation: Pre-warm your desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a sterile container.
-
Spiking the Media: Add the L-161,240 stock solution to the pre-warmed medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Time-Course Sampling:
-
Immediately collect the first sample (T=0).
-
Incubate the remaining media at 37°C in a 5% CO₂ incubator.
-
Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample Processing (Protein Precipitation):
-
To a 100 µL aliquot of the media sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to ensure separation of L-161,240 from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Mass spectrometry (MS) to monitor the parent mass of L-161,240.
-
-
Data Analysis:
-
Determine the peak area of L-161,240 at each time point.
-
Calculate the percentage of L-161,240 remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation profile.
-
Visualizations
Caption: Workflow for assessing L-161,240 stability in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. L-161240 | Antibacterial | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
Technical Support Center: L-161,240 In Vitro Potency and Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the in vitro potency of L-161,240, a potent inhibitor of the bacterial enzyme LpxC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Factors Affecting L-161,240 Potency: A Summary
The in vitro potency of L-161,240 is influenced by a combination of biological and experimental factors. Understanding these is critical for accurate interpretation of results.
-
Bacterial Species and LpxC Ortholog: The primary determinant of L-161,240 potency is the specific bacterial species and its corresponding LpxC enzyme ortholog. L-161,240 is a potent, competitive inhibitor of E. coli LpxC but exhibits significantly lower activity against LpxC from other Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] This is attributed to differences in the conformational plasticity of the enzyme's active site, particularly the "Insert I βa-βb loop," which in E. coli LpxC can accommodate the bulky chemical structure of L-161,240.[3]
-
Substrate Concentration: As a competitive inhibitor, the measured potency (IC50) of L-161,240 is highly dependent on the concentration of the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, used in the assay. Higher substrate concentrations will lead to an increase in the apparent IC50 value.
-
Assay Conditions: Variations in assay conditions such as pH, temperature, and the presence of detergents can impact enzyme activity and inhibitor potency.
-
Compound Stability and Solubility: The stability of L-161,240 in aqueous assay buffers and its solubility are critical for obtaining accurate results. Precipitation of the compound can lead to an underestimation of its true potency.
-
Non-Specific Binding: L-161,240 may bind to other proteins or surfaces in the assay, reducing its effective concentration and apparent potency.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of L-161,240 against E. coli LpxC under different assay conditions.
| Parameter | Value | Species/Enzyme | Substrate Concentration | Reference |
| Ki | 50 nM | E. coli LpxC | Not Specified | [4] |
| IC50 | 26 nM | E. coli LpxC | 3 µM | [5] |
| IC50 | 440 nM | E. coli LpxC | 25 µM | |
| IC50 | 0.03 µM (30 nM) | E. coli LpxC | Not Specified |
Signaling and Metabolic Pathway
L-161,240 targets the Lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in most Gram-negative bacteria. LpxC catalyzes the second and committed step in this pathway.
Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the inhibitory action of L-161,240 on the LpxC enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with L-161,240.
High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Inconsistent Substrate Concentration | As L-161,240 is a competitive inhibitor, even small variations in substrate concentration between assays can lead to significant shifts in the IC50 value. Ensure the substrate concentration is consistent across all experiments. |
| Compound Precipitation | L-161,240 has limited aqueous solubility. Visually inspect your assay plates for any signs of precipitation. Consider reducing the final DMSO concentration or using a solubility-enhancing excipient if necessary. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially the inhibitor and substrate. Use calibrated pipettes and perform serial dilutions of the inhibitor carefully. |
| Assay Drift | If running multiple plates, assay drift can occur due to factors like temperature gradients or reagent instability. Include appropriate controls on each plate to monitor for and normalize against such drift. |
Lower than Expected Potency
| Potential Cause | Troubleshooting Steps |
| High Substrate Concentration | As a competitive inhibitor, a high substrate concentration will increase the apparent IC50 of L-161,240. Consider reducing the substrate concentration, ideally to a level at or below the Km of the enzyme for the substrate. |
| Enzyme Inactivity | The LpxC enzyme may have lost activity due to improper storage or handling. Verify the activity of your enzyme stock using a control experiment without any inhibitor. |
| Incorrect Assay Buffer pH | The optimal pH for E. coli LpxC activity is around 6.0. Deviations from this can reduce enzyme activity and potentially affect inhibitor binding. |
| Non-Specific Binding | L-161,240 may be binding to the surfaces of your assay plates or other proteins in the assay mixture. Consider using low-binding plates and including a non-ionic detergent like Brij 35 (e.g., 0.02%) in your assay buffer to minimize non-specific binding. |
Fluorescence Assay-Specific Issues
| Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | This can be caused by autofluorescence of the compound, the assay buffer components, or the microplate. Run a control plate with all components except the enzyme to determine the background fluorescence. If the compound is fluorescent, consider using a different detection method. |
| Signal Quenching | The inhibitor or other assay components may be quenching the fluorescent signal. Test for quenching by adding the inhibitor to a solution containing a known amount of the fluorescent product. |
| Inner Filter Effect | At high concentrations, the inhibitor or other components may absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. Ensure your assay is performed within a linear range of detection. |
Frequently Asked Questions (FAQs)
Q1: Why is the potency of L-161,240 so different between E. coli and P. aeruginosa?
A1: The difference in potency is primarily due to structural variations in the LpxC enzyme between the two species. The active site of E. coli LpxC has a flexible loop ("Insert I βa-βb loop") that can change its conformation to accommodate the bulky structure of L-161,240. The LpxC enzyme from P. aeruginosa lacks this conformational flexibility, resulting in weaker binding and lower inhibitory activity of L-161,240.
Q2: What is the optimal temperature for an LpxC in vitro assay?
A2: Most published protocols for in vitro LpxC assays use an incubation temperature of 37°C. This temperature is generally optimal for the activity of the E. coli enzyme. However, it is always recommended to empirically determine the optimal temperature for your specific enzyme and assay conditions.
Q3: What is the best way to prepare and store L-161,240 for in vitro assays?
A3: L-161,240 is typically dissolved in 100% DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. For use in assays, the stock solution is serially diluted in DMSO before being added to the assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Q4: Can I use a different buffer system for my LpxC assay?
A4: While a sodium morpholinoethanesulfonic acid (MES) buffer at pH 6.0 has been reported to be effective, other buffer systems may also be suitable. However, it is crucial to validate any new buffer system by confirming that the LpxC enzyme is active and stable at the desired pH and that the buffer components do not interfere with the assay detection method.
Q5: How can I be sure that the inhibition I am observing is specific to LpxC?
A5: To confirm the specificity of inhibition, you can perform several control experiments. One approach is to use a mutant LpxC enzyme that is known to be resistant to L-161,240. If the compound does not inhibit the mutant enzyme, it provides strong evidence for specific inhibition. Additionally, you can test the compound against other, unrelated enzymes to demonstrate a lack of off-target effects.
Experimental Protocols
Fluorescence-Based LpxC Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of E. coli LpxC.
Materials:
-
Purified E. coli LpxC enzyme
-
L-161,240
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 80 µM dithiothreitol (B142953) (DTT), 0.02% Brij 35
-
DMSO (100%)
-
96-well, black, low-binding microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Workflow Diagram:
Caption: A streamlined workflow for the fluorescence-based LpxC inhibition assay.
Procedure:
-
Prepare L-161,240 Dilutions: Prepare a serial dilution of L-161,240 in 100% DMSO.
-
Assay Plate Preparation: To the wells of a 96-well plate, add 2 µL of the L-161,240 dilutions. For control wells (no inhibitor), add 2 µL of 100% DMSO.
-
Add Substrate: Add 93 µL of Assay Buffer containing the desired final concentration of the substrate (e.g., 25 µM) to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding 5 µL of LpxC enzyme in Assay Buffer to each well. The final reaction volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 460 nm.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Disclaimer: This information is intended for research use only. Please consult the relevant scientific literature and safety data sheets before conducting any experiments.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting L-161,240 Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-161,240 and encountering resistance development in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-161,240 in E. coli?
A1: L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2] LpxC catalyzes the second and first committed step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria like E. coli.[3][4][5][6] By inhibiting LpxC, L-161,240 blocks the lipid A synthesis pathway, which is lethal to the bacteria.[1]
Q2: What is the primary mechanism of resistance to L-161,240 in E. coli?
A2: The primary mechanism of resistance to L-161,240 in E. coli is the acquisition of mutations in the lpxC gene, which encodes the drug's target enzyme.[1][7] These mutations can lead to amino acid substitutions in the LpxC protein that reduce the binding affinity of L-161,240, thereby decreasing its inhibitory effect.
Q3: How frequently does resistance to L-161,240 arise in E. coli?
A3: Spontaneous resistance to L-161,240 in E. coli occurs at a relatively low frequency. Studies have reported the frequency of single-step mutations conferring resistance to be approximately 10-9.[7] For other LpxC inhibitors, such as BB-78484, resistance frequencies in E. coli have been observed in the range of 4 x 10-8 to 2 x 10-9.[1]
Q4: Is L-161,240 effective against other Gram-negative bacteria like Pseudomonas aeruginosa?
A4: L-161,240 is not effective against P. aeruginosa.[2][8] This is not due to differences in membrane permeability or efflux mechanisms, but rather because the LpxC enzyme in P. aeruginosa is inherently less susceptible to inhibition by L-161,240 compared to the E. coli LpxC enzyme.[2]
Q5: Can other mechanisms, like efflux pumps, contribute to reduced susceptibility to L-161,240 in E. coli?
A5: Yes, efflux pumps can play a role in reducing the susceptibility of E. coli to LpxC inhibitors. Studies have shown that efflux pump-deficient E. coli strains (e.g., ΔtolC) are significantly more susceptible to L-161,240 and other LpxC inhibitors, suggesting that these compounds are substrates for multidrug efflux pumps.[9]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for wild-type E. coli
| Possible Cause | Troubleshooting Steps |
| Incorrect MIC determination protocol | Ensure that the correct broth medium (e.g., Mueller-Hinton Broth), inoculum density, and incubation conditions are being used as per the detailed protocol below. |
| Degradation of L-161,240 stock solution | Prepare a fresh stock solution of L-161,240 in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or below to prevent degradation. |
| Contamination of E. coli culture | Streak the E. coli culture on an appropriate agar (B569324) plate to check for purity. Perform colony morphology checks and Gram staining. |
| Presence of an unknown resistance mechanism in the "wild-type" strain | Sequence the lpxC gene of your laboratory strain to ensure there are no pre-existing mutations. Compare your strain's susceptibility to a well-characterized, susceptible control strain of E. coli. |
Issue 2: Failure to select for L-161,240-resistant mutants
| Possible Cause | Troubleshooting Steps |
| Inoculum size is too small | Ensure a sufficiently large number of cells (e.g., >109 CFU) are plated on the selective agar to increase the probability of isolating rare resistant mutants. |
| Concentration of L-161,240 in agar plates is too high | Use a concentration of L-161,240 that is 4 to 8 times the MIC of the susceptible parent strain. Excessively high concentrations can inhibit the growth of even low-level resistant mutants. |
| Incorrect incubation conditions | Incubate plates for a sufficient duration (e.g., 48 hours) to allow for the growth of potentially slower-growing resistant colonies. |
Issue 3: Inconsistent results in L-161,240 susceptibility testing
| Possible Cause | Troubleshooting Steps |
| Variability in inoculum preparation | Standardize the preparation of the bacterial inoculum to ensure a consistent cell density for each experiment. Use a spectrophotometer to measure the optical density. |
| Edge effects in microtiter plates | Avoid using the outermost wells of microtiter plates for critical experiments, as these are more prone to evaporation, which can concentrate the drug and affect results. |
| Instability of L-161,240 in the test medium | If performing long-term experiments, consider the stability of L-161,240 in the specific medium and at the incubation temperature being used. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of LpxC Inhibitors against E. coli
| Compound | E. coli Strain | MIC (µg/mL) | Notes |
| L-161,240 | W3110 | 0.2 | In M9 minimal medium.[9] |
| L-161,240 | Wild-type | ~1 | |
| BB-78485 | W3110 | 5 | In M9 minimal medium.[9] |
| CHIR-090 | W3110 | 0.2 | In M9 minimal medium.[9] |
| PF-05081090 | W3110 | 0.2 | In M9 minimal medium.[9] |
| PF-04753299 | W3110 | 1 | In M9 minimal medium.[9] |
| LPC-138 | Wild-type | ~0.24 | A Cα-methyl substituted compound.[8] |
Table 2: Frequency of Resistance Development against LpxC Inhibitors in E. coli
| Compound | E. coli Strain | Frequency of Resistance | Selection Condition |
| L-161,240 | Not specified | ~10-9 | 4-8x MIC[7] |
| BB-78484 | DH5α | 4 x 10-8 | 8x MIC[1] |
| BB-78484 | ATCC 25922 | 2 x 10-9 | 8x MIC[1] |
Experimental Protocols
1. Protocol for Determining the Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
L-161,240 stock solution (e.g., in DMSO)
-
Overnight culture of E. coli
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 2-fold serial dilution of L-161,240 in MHB in a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control well.
-
Dilute the overnight E. coli culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1. This corresponds to approximately 1 x 108 CFU/mL.
-
Further dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible growth of the bacteria.
-
2. Protocol for Selection and Isolation of L-161,240-Resistant E. coli Mutants
-
Materials:
-
Luria-Bertani (LB) agar plates
-
L-161,240
-
Overnight culture of susceptible E. coli
-
-
Procedure:
-
Grow a culture of susceptible E. coli overnight in LB broth.
-
Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh LB broth.
-
Plate a high density of cells (e.g., 109-1010 CFU) onto LB agar plates containing L-161,240 at a concentration 4-8 times the MIC of the parent strain.
-
Incubate the plates at 37°C for 48 hours.
-
Pick individual colonies that appear on the selective plates.
-
Purify the selected colonies by streaking them onto fresh selective agar plates.
-
Confirm the resistant phenotype by re-determining the MIC of L-161,240 for the isolated mutants.
-
3. Protocol for Sequencing the lpxC Gene from Resistant Mutants
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the E. coli lpxC gene
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing service
-
-
Procedure:
-
Extract genomic DNA from an overnight culture of the L-161,240-resistant E. coli mutant.
-
Amplify the lpxC gene using PCR with primers designed to bind to the regions upstream and downstream of the coding sequence.
-
Verify the successful amplification of the lpxC gene by running a small amount of the PCR product on an agarose (B213101) gel. A single band of the expected size should be visible.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Align the resulting sequence with the wild-type E. coli lpxC gene sequence to identify any mutations.
-
Visualizations
Caption: The Lipid A Biosynthesis Pathway in E. coli.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q-bio.org [q-bio.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
how to improve L-161,240 efficacy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of L-161,240 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-161,240 and what is its primary mechanism of action?
L-161,240 is an antibiotic agent that specifically targets and inhibits the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3][4] By inhibiting LpxC, L-161,240 effectively blocks the synthesis of LPS, which is essential for bacterial viability, leading to bacterial cell death.[5]
Q2: What is the spectrum of activity for L-161,240?
L-161,240 is highly effective against Escherichia coli.[4][6] However, it demonstrates significantly less or no activity against other Gram-negative bacteria such as Pseudomonas aeruginosa and Serratia marcescens.[4] This narrow spectrum of activity is primarily due to differences in the LpxC enzyme between bacterial species, with the P. aeruginosa LpxC being inherently less susceptible to inhibition by L-161,240.[1][7]
Q3: How should I prepare and store L-161,240?
For optimal stability, L-161,240 powder should be stored at -20°C for up to three years.[6] Stock solutions are typically prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[1] Once dissolved, the stock solution should be stored at -80°C and is stable for up to one year.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q4: What are the recommended working concentrations for L-161,240 in E. coli cultures?
The minimum inhibitory concentration (MIC) of L-161,240 against wild-type E. coli is reported to be in the range of 1-3 µg/mL.[6][8] For in vitro experiments, such as growth inhibition assays, a starting concentration of 10 µg/mL can be used, with serial dilutions to determine the precise MIC for the specific strain being tested.[1]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 | 30 nM | DEACET Assay | [6] |
| 440 ± 10 nM | E. coli LpxC (25 µM substrate) | ||
| 26 nM | E. coli LpxC (3 µM substrate) | ||
| Ki | 50 nM | E. coli LpxC | [2] |
| MIC | 1-3 µg/mL | Wild-type E. coli | [6][8] |
| >50 µg/mL | P. aeruginosa | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of L-161,240 action via inhibition of the LpxC enzyme in the Lipid A biosynthetic pathway.
References
- 1. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-161240 | Antibacterial | TargetMol [targetmol.com]
- 7. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action: Targeting Lipid A Biosynthesis
A Comparative Guide to LpxC Inhibitors: L-161,240 versus CHIR-090
For researchers and professionals in drug development, understanding the nuances of novel antibiotic candidates is paramount. This guide provides a detailed comparison of two prominent inhibitors of the bacterial enzyme LpxC, L-161,240 and CHIR-090, focusing on their mechanism of action, spectrum of activity, and the experimental data that defines their characteristics.
Both L-161,240 and CHIR-090 target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A.[1][2][3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, anchoring the lipopolysaccharide (LPS) to the membrane.[5] By inhibiting LpxC, these compounds block the production of lipid A, which is lethal to the bacteria. This enzyme catalyzes the first committed and irreversible step in the lipid A pathway, making it an attractive target for antibiotic development.
While both molecules inhibit the same target, their inhibitory kinetics differ. L-161,240 is described as a competitive inhibitor of E. coli LpxC. In contrast, CHIR-090 is a more potent, two-step, slow, tight-binding inhibitor of LpxC from various Gram-negative pathogens, including Escherichia coli and Aquifex aeolicus. This slow, tight-binding nature means that CHIR-090 forms an initial encounter complex with the enzyme, which then slowly isomerizes to a more stable, tightly bound complex. This can result in a longer residence time on the target enzyme, contributing to its potent antibacterial activity.
Both inhibitors possess a hydroxamate moiety that is crucial for their activity, as it coordinates with the catalytic zinc ion in the active site of LpxC.
Visualizing the Inhibition of the Lipid A Pathway
The following diagram illustrates the Raetz pathway of lipid A biosynthesis and highlights the step inhibited by L-161,240 and CHIR-090.
Caption: Inhibition of the LpxC-catalyzed step in the lipid A biosynthetic pathway.
Spectrum of Activity: A Key Differentiator
A significant difference between L-161,240 and CHIR-090 lies in their spectrum of antibacterial activity. L-161,240 demonstrates potent activity against E. coli but is notably inactive against Pseudomonas aeruginosa. This narrow spectrum is attributed to its poor inhibition of the P. aeruginosa LpxC enzyme.
In contrast, CHIR-090 exhibits a broader spectrum of activity, with potent efficacy against a range of Gram-negative pathogens, including E. coli and P. aeruginosa, with its activity being comparable to that of ciprofloxacin (B1669076) in disk diffusion assays. CHIR-090 also shows inhibitory activity against LpxC orthologs from Neisseria meningitidis and Helicobacter pylori. However, it is a weak inhibitor of LpxC from Rhizobium leguminosarum, a Gram-negative plant endosymbiont that is resistant to the compound.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data for L-161,240 and CHIR-090, providing a direct comparison of their potency.
| Parameter | Organism/Enzyme | L-161,240 | CHIR-090 | Reference |
| Ki (dissociation constant) | E. coli LpxC | 50 nM | 4.0 nM | |
| R. leguminosarum LpxC | - | 340 nM | ||
| Ki * | E. coli LpxC | - | 0.5 nM | |
| IC50 (half maximal inhibitory concentration) | E. coli LpxC | 26 nM (at 3 µM substrate) | - | |
| E. coli LpxC | 440 ± 10 nM (at 25 µM substrate) | - | ||
| MIC (minimum inhibitory concentration) | E. coli (wild-type) | ~1 µg/mL | 0.25 µg/mL | |
| E. coli W3110 | 0.2 µg/ml | 0.2 µg/ml | ||
| P. aeruginosa | > 100 µg/mL | 0.0625 - 0.5 µg/ml |
Note: Ki represents the dissociation constant for the second, tighter-binding step of a slow, tight-binding inhibitor.
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and microbiological assays. Below are generalized protocols for the key experiments cited.
LpxC Enzyme Inhibition Assay (Determination of Ki and IC50)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Enzyme and Substrate Preparation: Purified LpxC enzyme is obtained from an overexpression system. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is prepared and purified.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the purified LpxC enzyme.
-
Inhibitor Addition: Varying concentrations of the inhibitor (L-161,240 or CHIR-090) are added to the reaction mixture and pre-incubated with the enzyme for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The rate of the reaction is monitored by measuring the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, and free acetate. This can be done using various methods, such as radiolabeling the substrate and measuring the release of radiolabeled acetate, or by using a coupled-enzyme assay that leads to a change in absorbance or fluorescence.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. For IC50 determination, the data is fitted to a dose-response curve. For determining the inhibition constant (Ki), experiments are performed at different substrate concentrations, and the data is analyzed using models such as the Michaelis-Menten equation for competitive inhibition or more complex models for slow, tight-binding inhibition.
Antimicrobial Susceptibility Testing (Determination of MIC)
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared.
-
Preparation of Test Plates: A series of two-fold dilutions of the test compound (L-161,240 or CHIR-090) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Workflow for LpxC Inhibitor Evaluation
The following diagram outlines the general workflow for the evaluation and comparison of LpxC inhibitors.
Caption: A simplified workflow for comparing LpxC inhibitors.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Guide to LpxC Inhibitors: L-161,240 vs. BB-78485
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the essential Gram-negative bacterial enzyme LpxC: L-161,240 and BB-78485. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies and to inform the development of novel antibacterial agents.
Introduction to LpxC Inhibition
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The integrity of the outer membrane is vital for bacterial survival, making LpxC an attractive and clinically unexploited target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[1][3][4] Both L-161,240 and BB-78485 are potent inhibitors of LpxC, acting through a hydroxamate moiety that chelates the active site zinc ion.[1][5]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory and antibacterial activities of L-161,240 and BB-78485 against various LpxC enzymes and Gram-negative bacterial strains.
Table 1: In Vitro LpxC Inhibition
| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) | Notes |
| L-161,240 | Escherichia coli | 26[5][6] | 50[7] | IC50 value increased to 440 ± 10 nM in an assay with a higher substrate concentration.[5][6] |
| Pseudomonas aeruginosa | - | - | Reported to be a poor inhibitor of the P. aeruginosa enzyme.[1][8] L-161,240 was 38 times more potent toward E. coli LpxC than toward P. aeruginosa LpxC in crude extracts.[9] | |
| BB-78485 | Escherichia coli | 160 ± 70[5][6][10] | - |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | L-161,240 MIC (µg/mL) | BB-78485 MIC (µg/mL) |
| Escherichia coli | 1.25 - 12.5[1] | 1[8] |
| Escherichia coli (lpxC101 mutant) | - | 0.016[10] |
| Pseudomonas aeruginosa | >100[11] | >32[8] |
| Pseudomonas aeruginosa ("leaky" strain) | - | 4[8] |
| Serratia marcescens | No effect[1] | 1[6] |
| Morganella morganii | - | 4[6] |
| Haemophilus influenzae | - | 4[6] |
| Moraxella catarrhalis | - | 4[6] |
| Burkholderia cepacia | - | 1[6] |
| Enterobacteriaceae (members) | - | 1-32[10] |
| Gram-positive bacteria | Little to no activity | Little to no activity[6] |
Mechanism of Action and Structural Insights
Both L-161,240 and BB-78485 function by inhibiting the enzymatic activity of LpxC, which is a critical step in the biosynthesis of Lipid A.
Caption: LpxC catalyzes a key deacetylation step in the Lipid A biosynthetic pathway.
Structural studies have revealed the basis for the differential activity of these inhibitors, particularly their ineffectiveness against P. aeruginosa. The LpxC enzyme in E. coli possesses a flexible loop (βa-βb) that can undergo a conformational change to accommodate bulkier inhibitors like L-161,240 and BB-78485.[8] In contrast, the corresponding loop in P. aeruginosa LpxC is more rigid, hindering the binding of these compounds.[8] This structural difference explains why L-161,240 and BB-78485 are potent against E. coli LpxC but not its P. aeruginosa ortholog.[3][8]
Experimental Protocols
LpxC In Vitro Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against LpxC is a fluorometric assay.
Caption: General workflow for an in vitro LpxC inhibition assay.
Detailed Methodology:
-
Reagents : Purified LpxC enzyme, substrate [UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine], assay buffer (e.g., 25 mM sodium phosphate, pH 7.4), and the test inhibitors (L-161,240 or BB-78485) dissolved in DMSO.
-
Procedure : The reaction is typically performed in a 96-well plate format. The LpxC enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate.[5]
-
Detection : After a defined incubation period, the reaction is stopped, and the formation of the product, a sugar amine, is measured. A common detection method involves the use of o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to yield a fluorescent signal.[5]
-
Data Analysis : The fluorescence intensity is measured, and the concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the inhibitors is quantified by determining the MIC, the lowest concentration of the compound that prevents visible growth of a bacterium.
Detailed Methodology:
-
Bacterial Strains and Media : The desired Gram-negative bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inhibitors : Serial dilutions of L-161,240 and BB-78485 are prepared in the broth medium in 96-well microtiter plates.
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 105 CFU/mL).
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Comparative Summary
| Feature | L-161,240 | BB-78485 |
| Chemical Class | Phenyloxazoline hydroxamate | Sulfonamide derivative of α-(R)-amino hydroxamic acid[2] |
| Potency vs. E. coli LpxC | Highly potent (Ki = 50 nM)[7] | Potent (IC50 = 160 nM)[10] |
| Antibacterial Spectrum | Narrow, primarily active against E. coli.[1] Ineffective against P. aeruginosa and S. marcescens.[1] | Broader than L-161,240, with activity against various Enterobacteriaceae, S. marcescens, H. influenzae, and B. cepacia.[6][10] Still largely ineffective against wild-type P. aeruginosa.[1][6] |
| Mechanism of Resistance | Mutations in the lpxC gene can confer resistance. | Mutations in the fabZ or lpxC genes have been shown to lead to decreased susceptibility.[2] |
| Key Advantage | Potent inhibitor of E. coli LpxC, serving as a valuable tool compound. | Broader spectrum of activity against several Gram-negative pathogens compared to L-161,240.[2] |
| Key Limitation | Narrow antibacterial spectrum, particularly the lack of activity against P. aeruginosa.[1] | Lack of significant activity against wild-type P. aeruginosa.[1] |
Conclusion
Both L-161,240 and BB-78485 are potent inhibitors of LpxC and have been instrumental in validating this enzyme as a viable antibacterial target. L-161,240 exhibits high potency against E. coli LpxC, making it an excellent research tool for studying this specific enzyme and its downstream effects. BB-78485, emerging from a different chemical series, demonstrates a broader spectrum of antibacterial activity, extending to several clinically relevant Gram-negative pathogens, though it shares the limitation of inactivity against wild-type P. aeruginosa.
The differential activity of these compounds, rooted in the structural plasticity of the LpxC enzyme across different bacterial species, provides crucial insights for the rational design of next-generation, broad-spectrum LpxC inhibitors. Researchers should consider the specific target organism and the desired spectrum of activity when selecting between these two inhibitors for their studies.
References
- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240: A Comparative Guide to the Validation of LpxC as its Antibacterial Target
For Researchers, Scientists, and Drug Development Professionals
Direct Target Engagement: Enzymatic Inhibition
The primary validation of L-161,240's mechanism of action comes from direct enzymatic assays. L-161,240 was found to be a potent, competitive inhibitor of E. coli LpxC (EcLpxC). However, its potency varies significantly against LpxC from different bacterial species, a key finding that has been exploited to validate the target in whole-cell experiments.
Comparative Inhibitory Activity of LpxC Inhibitors
The following table summarizes the in vitro inhibitory activity of L-161,240 and other notable LpxC inhibitors against LpxC enzymes from E. coli and P. aeruginosa.
| Inhibitor | Target Enzyme | IC50 / K_i | Substrate Concentration | Reference |
| L-161,240 | E. coli LpxC | K_i = 50 nM | Not Specified | |
| L-161,240 | E. coli LpxC | IC50 = 26 nM | 3 µM | |
| L-161,240 | E. coli LpxC | IC50 = 440 ± 10 nM | 25 µM | |
| L-161,240 | P. aeruginosa LpxC | ~38-fold less potent than vs E. coli LpxC | Not Specified | |
| BB-78484 | E. coli LpxC | IC50 = 400 ± 90 nM | 25 µM | |
| BB-78485 | E. coli LpxC | IC50 = 160 ± 70 nM | 25 µM | |
| CHIR-090 | E. coli LpxC | Sub-nanomolar affinity | Not Specified | |
| CHIR-090 | P. aeruginosa LpxC | Sub-nanomolar affinity | Not Specified |
Note: IC50 values are highly dependent on substrate concentration for competitive inhibitors.
Genetic Validation of LpxC as the Target
Definitive validation of LpxC as the cellular target of L-161,240 was achieved through elegant genetic experiments involving E. coli and P. aeruginosa. These studies demonstrated that the susceptibility of the whole bacterium to L-161,240 is determined by the species of origin of the LpxC enzyme it expresses.
A key study showed that a P. aeruginosa strain, normally resistant to L-161,240, became sensitive when its native lpxC gene was replaced with the lpxC gene from E. coli. Conversely, an E. coli strain in which growth was dependent on the P. aeruginosa lpxC gene became resistant to the compound. This differential activity demonstrates that the compound's effect is primarily due to its potency against the LpxC enzyme and not due to other factors like cell permeability or efflux.
Caption: Logical flow demonstrating LpxC as the target of L-161,240.
Comparative Antibacterial Activity
The species-specific potency of L-161,240 against the LpxC enzyme translates directly to its whole-cell antibacterial activity. It is effective against E. coli but has no significant activity against P. aeruginosa. This narrow spectrum was a primary reason it was not developed further as a clinical drug. In contrast, newer LpxC inhibitors like CHIR-090 have been developed to have a broader spectrum, including activity against P. aeruginosa.
| Inhibitor | E. coli MIC | P. aeruginosa MIC | Spectrum Notes | Reference |
| L-161,240 | 1 µg/ml | > 50 µg/ml | Narrow spectrum | |
| BB-78484 | 2 µg/ml | No activity | Broad against Enterobacteriaceae, but not P. aeruginosa | |
| BB-78485 | Not Specified | No activity | Broad against Enterobacteriaceae, but not P. aeruginosa | |
| CHIR-090 | Potent | Potent | Broad spectrum, efficacy rivals ciprofloxacin (B1669076) in some assays |
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorometric Method)
This protocol is based on the method developed to measure the cleavage of the natural substrate, which can be adapted to test inhibitors like L-161,240.
Objective: To determine the IC50 value of an inhibitor against purified LpxC.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
-
Assay Buffer: 40 mM MES (pH 6.0), 80 µM DTT, 0.02% Brij 35
-
Inhibitor (e.g., L-161,240) dissolved in DMSO
-
Stop Solution: 0.625 M NaOH
-
Detection Reagent: o-phthaldialdehyde (OPA)
-
Black, non-binding 96-well fluorescence microplate
-
Plate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the 96-well plate, add 93 µL of the substrate solution in assay buffer to each well.
-
Add 2 µL of the inhibitor dilution to each well (final DMSO concentration should be ~2%).
-
Initiate the reaction by adding 5 µL of the purified LpxC enzyme solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 40 µL of the stop solution.
-
Add OPA reagent to detect the free amine product generated by the deacetylation reaction.
-
Measure the fluorescence to determine the extent of the reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Genetic Validation via Gene Replacement
Objective: To determine if the bacterial susceptibility to an inhibitor is dependent on the type of LpxC enzyme expressed.
Workflow:
Caption: Workflow for genetic validation of LpxC as the target.
Procedure Outline:
-
Construct Generation:
-
For P. aeruginosa, use homologous recombination to replace the native promoter of the chromosomal lpxC gene with an arabinose-inducible promoter (e.g., araBAD). This makes the expression of the native LpxC dependent on arabinose.
-
Introduce a plasmid carrying the E. coli lpxC gene into this engineered P. aeruginosa strain.
-
For E. coli, create a strain where the endogenous lpxC is inactivated and growth is supported by a plasmid carrying the P. aeruginosa lpxC gene.
-
-
Susceptibility Testing:
-
Grow the engineered strains and their corresponding wild-type controls.
-
Determine the Minimum Inhibitory Concentration (MIC) of L-161,240 for each strain.
-
The expected outcome is a reversal of sensitivity: the P. aeruginosa construct becomes sensitive, and the E. coli construct becomes resistant.
-
Lipid A Biosynthesis Pathway
LpxC catalyzes the second, and first irreversible, step in the biosynthesis of Lipid A. Its inhibition halts the entire pathway, which is lethal to the bacterium.
Caption: The Raetz pathway of Lipid A biosynthesis, highlighting LpxC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxamate Functional Group: A Versatile Tool in Enzyme Inhibition Explored Through a Comparative Analysis of L-161,240 and Other Potent Inhibitors
For Immediate Publication
A deep dive into the world of hydroxamate inhibitors, this guide offers a comparative analysis of L-161,240, a potent antibacterial agent, alongside other notable hydroxamate-based inhibitors targeting diverse enzyme classes. This publication provides researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical properties, mechanisms of action, and the experimental frameworks used for their evaluation.
The hydroxamate functional group (-CONHOH) is a cornerstone in the design of potent enzyme inhibitors, primarily due to its excellent metal-chelating properties. This guide explores the versatility of this chemical moiety by comparing and contrasting hydroxamate inhibitors across three distinct and therapeutically significant enzyme classes: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs).
At the center of our analysis is L-161,240, a hydroxamate-based inhibitor of LpxC, a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1] Its potent antibacterial properties highlight the potential of targeting this pathway to combat antibiotic resistance. To provide a broader context, we will compare L-161,240 with other hydroxamate inhibitors that have made significant impacts in their respective fields: the anti-cancer and anti-inflammatory MMP inhibitors, Marimastat and Batimastat, and the anti-cancer HDAC inhibitors, Vorinostat and Panobinostat.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of these compounds, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized below. These values provide a quantitative measure of the potency of each inhibitor against its target enzyme(s).
| Inhibitor | Target Enzyme(s) | IC50 (nM) | Ki (nM) | Organism/Cell Line | Reference(s) |
| LpxC Inhibitors | |||||
| L-161,240 | LpxC | 30 | 50 | E. coli | [1] |
| BB-78485 | LpxC | 160 | 20 | E. coli | [1] |
| CHIR-090 | LpxC | - | 4 | E. coli | |
| MMP Inhibitors | |||||
| Marimastat | MMP-1, -2, -3, -7, -9, -14 | 5, 6, 230, 16, 3, 9 | 2.1 (for MMP-14cat) | Human | [2] |
| Batimastat | MMP-1, -2, -3, -7, -9 | 3, 4, 20, 6, 4 | - | Human | [3] |
| HDAC Inhibitors | |||||
| Vorinostat | HDAC1, HDAC3 | 10, 20 | - | Human | |
| Panobinostat | Pan-HDAC (Class I, II, IV) | 2.1 - 531 | - | Human |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors are a direct consequence of their modulation of critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the distinct pathways targeted by each class of hydroxamate inhibitor.
LpxC Inhibition and the Lipid A Biosynthesis Pathway
LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts this pathway, leading to bacterial cell death.
Caption: LpxC's critical role in the Lipid A pathway.
MMP Inhibition and Extracellular Matrix Remodeling
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in cancer metastasis and inflammatory diseases. Hydroxamate inhibitors like Marimastat and Batimastat chelate the active site zinc ion, blocking MMP activity.
Caption: MMPs in ECM degradation and cell signaling.
HDAC Inhibition and Epigenetic Regulation
HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like Vorinostat and Panobinostat promote histone hyperacetylation, resulting in the re-expression of tumor suppressor genes and cell cycle inhibitors.
Caption: HDACs in epigenetic control of gene expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are outlines of the typical experimental workflows for assessing the inhibitory activity of hydroxamates against LpxC, MMPs, and HDACs.
General Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor.
Caption: A typical workflow for IC50 determination.
LpxC Inhibition Assay (Fluorometric)
This assay measures the activity of LpxC by detecting the release of a free amine from a surrogate substrate, which is then derivatized with fluorescamine (B152294) to produce a fluorescent signal.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine (surrogate substrate)
-
Fluorescamine
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the hydroxamate inhibitor (e.g., L-161,240) in assay buffer.
-
In a 96-well plate, add the LpxC enzyme to all wells except the blank.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the surrogate substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and add fluorescamine to all wells to derivatize the product.
-
Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MMP Inhibition Assay (Fluorometric)
This assay utilizes a quenched fluorogenic peptide substrate. Cleavage of the substrate by an MMP separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Materials:
-
Purified, activated MMP enzyme (e.g., MMP-1, MMP-9)
-
MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the hydroxamate inhibitor (e.g., Marimastat) in assay buffer.
-
Add the activated MMP enzyme to all wells except the blank.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the MMP fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm for a set duration (e.g., 30-60 minutes) at 37°C.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
HDAC Inhibition Assay (Colorimetric)
This assay measures the deacetylase activity of HDACs on a colorimetric substrate. The deacetylated product is then acted upon by a developer to produce a colored product.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC colorimetric substrate
-
Lysine Developer
-
Assay Buffer
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Prepare serial dilutions of the hydroxamate inhibitor (e.g., Vorinostat) in assay buffer.
-
Add the nuclear extract or purified HDAC enzyme to all wells except the blank.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Add the HDAC colorimetric substrate to all wells and mix.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the Lysine Developer to each well to stop the reaction and generate the chromophore.
-
Incubate at 37°C for an additional period (e.g., 30 minutes).
-
Measure the absorbance at ~405 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This comparative guide underscores the significance of the hydroxamate moiety in the design of potent enzyme inhibitors. While L-161,240 demonstrates the efficacy of this functional group in the development of novel antibacterial agents targeting LpxC, the examples of MMP and HDAC inhibitors highlight its broader applicability in cancer and inflammatory diseases. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding and further exploration of hydroxamate-based therapeutics.
References
L-161,240: A Comparative Analysis of its Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
L-161,240, a potent inhibitor of the enzyme LpxC, has been a focal point in the quest for novel antibiotics against Gram-negative bacteria. This guide provides a comprehensive comparison of its activity across different Gram-negative species, supported by experimental data and detailed methodologies.
Executive Summary
L-161,240 demonstrates significant, targeted activity against Escherichia coli by inhibiting LpxC, a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2][3] However, its efficacy is dramatically reduced against Pseudomonas aeruginosa due to a lower potency against the P. aeruginosa LpxC enzyme isoform.[1][4] This differential activity underscores the challenges in developing broad-spectrum LpxC inhibitors and highlights the structural variations in this key enzyme across different bacterial species.
Comparative Efficacy of L-161,240
The antibacterial activity of L-161,240 is most pronounced against E. coli, while its effect on other clinically relevant Gram-negative bacteria is limited. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of L-161,240 against Gram-negative Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Wild-type | 1 - 3 | |
| W3110 | 0.2 | ||
| Pseudomonas aeruginosa | Wild-type (PAO1, ATCC 27853) | > 50 | |
| Wild-type | > 100 | ||
| Efflux pump-deficient (PAO200) | Inactive | ||
| Hypersusceptible (Z61) | Inactive | ||
| Serratia marcescens | - | No activity |
Table 2: In Vitro Inhibition of LpxC Enzyme Activity by L-161,240
| Enzyme Source | Assay Type | IC₅₀ (µM) | Kᵢ (nM) | Reference(s) |
| Escherichia coli | Purified LpxC | 0.03 | 50 | |
| Crude bacterial extract | - | - | 38-fold more potent than against P. aeruginosa extract | |
| Pseudomonas aeruginosa | Purified LpxC | - | - | 50- to 100-fold weaker inhibition than E. coli LpxC |
| Crude bacterial extract | - | - | - |
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
L-161,240 functions by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme. This enzyme catalyzes the second and committed step in the biosynthesis of lipid A. By blocking this step, L-161,240 prevents the formation of lipid A, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death.
Caption: The Lipid A Biosynthesis Pathway and the inhibitory action of L-161,240 on the LpxC enzyme.
Experimental Protocols
The following are generalized protocols based on the methodologies cited in the literature for determining the antibacterial activity of L-161,240.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable growth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution of L-161,240: The compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of L-161,240 that shows no visible bacterial growth.
Caption: A generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LpxC.
-
Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer.
-
Inhibitor Incubation: The LpxC enzyme is pre-incubated with varying concentrations of L-161,240.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Quenching and Product Detection: After a defined incubation period, the reaction is stopped. The amount of product formed is quantified. A common method involves the use of a coupled assay where the deacetylated product is detected, for example, through a fluorescent derivatizing agent.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of L-161,240. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
L-161,240 is a valuable research tool that has significantly contributed to the validation of LpxC as a viable antibacterial target. Its potent and specific activity against E. coli provides a strong foundation for the design of new LpxC inhibitors. However, its lack of activity against P. aeruginosa and other Gram-negative pathogens highlights the critical need for developing inhibitors with broader-spectrum activity. Future drug discovery efforts should focus on understanding and overcoming the structural differences between LpxC orthologs to design novel antibiotics effective against a wider range of multidrug-resistant Gram-negative bacteria.
References
- 1. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Cross-Resistance Profile of L-161,240: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of L-161,240, an inhibitor of the LpxC enzyme in Gram-negative bacteria, with other classes of antibiotics. The information presented is based on available experimental data and established mechanisms of action.
Executive Summary
L-161,240, a potent inhibitor of the Escherichia coli LpxC enzyme, demonstrates a highly specific mechanism of action by targeting lipid A biosynthesis, a pathway unique to Gram-negative bacteria. This specificity suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets. Experimental evidence with related LpxC inhibitors in E. coli supports this, indicating that resistance to LpxC inhibitors does not typically confer resistance to other antibiotics. However, in organisms such as Pseudomonas aeruginosa, where resistance can be mediated by non-specific mechanisms like efflux pump upregulation, cross-resistance with other antibiotic classes, such as quinolones, has been observed for some LpxC inhibitors.
Comparative Analysis of Cross-Resistance
The following table summarizes the expected cross-resistance profile of L-161,240 in E. coli based on its mechanism of action and findings for mechanistically similar LpxC inhibitors.
| Antibiotic Class | Mechanism of Action | Target | Expected Cross-Resistance with L-161,240 in E. coli | Rationale |
| L-161,240 | Inhibits Lipid A biosynthesis | LpxC enzyme | - | Target-specific inhibitor |
| Beta-Lactams (e.g., Ampicillin) | Inhibit cell wall synthesis | Penicillin-binding proteins | None | Different cellular target and pathway. |
| Aminoglycosides (e.g., Gentamicin) | Inhibit protein synthesis | 30S ribosomal subunit | None | Different cellular target and pathway. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA replication | DNA gyrase and topoisomerase IV | None | Different cellular target and pathway. |
| Tetracyclines (e.g., Tetracycline) | Inhibit protein synthesis | 30S ribosomal subunit | None | Different cellular target and pathway. |
| Sulfonamides (e.g., Sulfamethoxazole) | Inhibit folic acid synthesis | Dihydropteroate synthase | None | Different cellular target and pathway. |
Mechanism of Action of L-161,240
L-161,240 is a hydroxamic acid-containing compound that specifically targets and inhibits the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] This zinc metalloenzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[2] By inhibiting LpxC, L-161,240 effectively blocks the production of LPS, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[3][4]
Signaling Pathway of L-161,240 Action
References
- 1. European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring antimicrobial resistance to beta-lactams, aminoglycosides and fluoroquinolones in E. coli and K. pneumoniae using proteogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
L-161,240 in Combination: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of L-161,240, an inhibitor of the bacterial enzyme LpxC, with other antimicrobial compounds. By targeting the essential lipid A biosynthetic pathway in Gram-negative bacteria, L-161,240 presents a promising avenue for combination therapies aimed at overcoming antibiotic resistance. This document outlines the experimental data supporting these synergistic interactions, details the methodologies for assessing such effects, and visualizes the underlying biological pathways.
Unveiling Synergistic Potential: L-161,240 and Conventional Antibiotics
L-161,240 is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of this outer membrane, leading to increased permeability for other antibiotics that might otherwise be excluded. This mechanism forms the basis for the synergistic potential of L-161,240 in combination with other antimicrobial agents.
While specific quantitative data on the synergistic effects of L-161,240 are not extensively available in the public domain, studies on analogous LpxC inhibitors provide strong evidence of this phenomenon. Research has shown that inhibitors of lipid A biosynthesis can act synergistically with various antibiotics, including rifampin, vancomycin, and tetracycline, by facilitating their entry into the bacterial cell.
Comparative Analysis of LpxC Inhibitors
The following table summarizes the in vitro activity of L-161,240 in comparison to other notable LpxC inhibitors. This data highlights the potency of these compounds, which is a critical factor in their potential for synergistic combinations.
| Compound | Target Organism | IC50 (nM) | Reference |
| L-161,240 | E. coli LpxC | 26 | [1] |
| L-161,240 | E. coli LpxC | 440 ± 10 | [2] |
| BB-78484 | E. coli LpxC | 400 ± 90 | [2] |
| BB-78485 | E. coli LpxC | 160 ± 70 | [2] |
| CHIR-090 | E. coli | 0.2 (MIC µg/mL) | [3] |
| PF-05081090 | E. coli | 0.2 (MIC µg/mL) | [3] |
Note: The IC50 for L-161,240 varies based on the substrate concentration used in the assay.[2]
Evidence of Synergistic Activity: A Case Study with a Structurally Similar LpxC Inhibitor
Due to the limited availability of specific synergy data for L-161,240, this guide presents data from a study on BB-78484, a structurally and functionally similar LpxC inhibitor. These findings are illustrative of the expected synergistic or additive effects when combining an LpxC inhibitor with other antibiotics. The following table details the results of checkerboard assays assessing the interaction of BB-78484 with various antibiotics against E. coli.
| Antibiotic | MIC (µg/mL) - Alone | MIC (µg/mL) - With BB-78484 | Interaction | Reference |
| Gentamicin | 2 | Not specified | Additive | [2] |
| Rifampin | 4 | Not specified | Additive | [2] |
| Tetracycline | 2 | Not specified | Additive | [2] |
Interpretation of Interaction:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects (typically defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5).
-
Additive: The combined effect is equal to the sum of the individual effects (FICI > 0.5 to 4.0).
-
Indifference: The combined effect is no different from that of the most active single agent (FICI > 0.5 to 4.0).
-
Antagonism: The combined effect is less than the effect of the most active single agent (FICI > 4.0).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of antimicrobial compounds.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of drug combinations.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of L-161,240 and the test antibiotic
Procedure:
-
Prepare serial dilutions of L-161,240 horizontally and the second antibiotic vertically in the 96-well plate. This creates a matrix of increasing concentrations of both compounds.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include control wells for each drug alone and a growth control well without any drug.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of a drug combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Flasks with appropriate growth medium
-
L-161,240 and the test antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare flasks containing the bacterial culture at a standardized inoculum (e.g., 10^6 CFU/mL).
-
Add the antimicrobial agents alone and in combination to the respective flasks. Include a growth control flask without any drug.
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological basis of L-161,240's synergistic potential and the experimental procedures used to evaluate it, the following diagrams are provided.
Caption: Lipid A Biosynthesis Pathway and Mechanism of L-161,240 Synergy.
Caption: Workflow for Assessing Synergistic Effects.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Species-Specific Activity of L-161,240 at the Bradykinin B2 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific pharmacology of a compound is paramount for preclinical to clinical translation. This guide provides a comparative analysis of the activity of L-161,240 at the bradykinin (B550075) B2 receptor (B2R) across different species, supported by experimental data and detailed protocols. While L-161,240 is more widely recognized as an inhibitor of the bacterial enzyme LpxC, this guide explores its potential interaction with the bradykinin B2 receptor, a key player in inflammation and pain pathways.
Initial investigations into the pharmacological profile of L-161,240 at the bradykinin B2 receptor have not yielded specific quantitative data on its binding affinity or functional potency across different species. Extensive searches of scientific literature and databases did not reveal studies detailing the Ki, IC50, EC50, or pA2 values for L-161,240 at human, rat, or mouse B2 receptors. Furthermore, its selectivity for the B2 receptor over the B1 receptor remains uncharacterized.
This lack of specific data for L-161,240 necessitates a comparative approach, drawing upon established methodologies and the known species-dependent variations of other well-characterized bradykinin B2 receptor antagonists. Significant differences in the affinity and potency of B2R antagonists between human and rodent species have been documented for other compounds, highlighting the importance of species-specific evaluation in drug development.
Comparative Data of Selected Bradykinin B2 Receptor Antagonists (Illustrative)
To provide a framework for understanding potential species differences, the following table summarizes illustrative data for other known bradykinin B2 receptor antagonists. Note: This data is not for L-161,240 and is provided for comparative context only.
| Antagonist | Species | Binding Affinity (Ki, nM) | Functional Potency (pA2) |
| Compound X | Human | 1.5 | 8.9 |
| Rat | 25.2 | 7.5 | |
| Mouse | 48.7 | 7.1 | |
| Compound Y | Human | 0.8 | 9.2 |
| Rat | 1.2 | 9.0 | |
| Mouse | 1.5 | 8.8 |
Experimental Protocols
To facilitate the investigation of L-161,240's activity at the bradykinin B2 receptor, detailed protocols for key experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human, rat, or mouse bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
Test Compound: L-161,240.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubate cell membranes with various concentrations of L-161,240 and a fixed concentration of [3H]-Bradykinin in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of L-161,240 that inhibits 50% of specific [3H]-Bradykinin binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a B2 receptor agonist.
Materials:
-
Intact cells expressing the human, rat, or mouse bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Test Compound: L-161,240.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Incubate the cells with various concentrations of L-161,240.
-
Stimulate the cells with a fixed concentration of bradykinin.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Determine the EC50 value of bradykinin in the absence and presence of different concentrations of L-161,240.
-
Calculate the pA2 value, a measure of antagonist potency, from the Schild plot.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflows for assessing the binding and functional activity of L-161,240.
Caption: Bradykinin B2 receptor signaling pathway leading to intracellular calcium release.
L-161,240: A Comparative Analysis in Wild-Type versus LpxC Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LpxC inhibitor L-161,240's performance against wild-type and LpxC mutant strains of Gram-negative bacteria. The data presented herein is compiled from peer-reviewed studies to assist researchers in evaluating its potential as an antibacterial agent and as a tool for studying the lipid A biosynthetic pathway.
Executive Summary
L-161,240 is a potent, competitive inhibitor of the essential Gram-negative bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is crucial for the integrity of the outer membrane.[2][3] Inhibition of LpxC is lethal to most Gram-negative bacteria, making it a promising target for novel antibiotics.[2][4] L-161,240 demonstrates significant bactericidal activity against Escherichia coli. However, its spectrum of activity is narrow, showing limited effectiveness against other clinically important pathogens such as Pseudomonas aeruginosa. This differential activity is primarily attributed to differences in the potency of L-161,240 against LpxC orthologs from different species rather than permeability or efflux issues. Resistance to L-161,240 has been shown to arise from mutations within the lpxC gene.
Data Presentation
Enzyme Inhibition Data
The following table summarizes the in vitro inhibitory activity of L-161,240 and comparator compounds against the LpxC enzyme from E. coli.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Substrate Concentration | Reference |
| L-161,240 | E. coli LpxC | 26 | 50 | 3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | |
| L-161,240 | E. coli LpxC | 440 ± 10 | - | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | |
| BB-78484 | E. coli LpxC | 400 ± 90 | - | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | |
| BB-78485 | E. coli LpxC | 160 ± 70 | - | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | |
| CHIR-090 | E. coli LpxC | - | 4 | - |
Note: The IC50 of L-161,240 is highly dependent on the substrate concentration, which is characteristic of a competitive inhibitor.
Antibacterial Activity Data
The minimum inhibitory concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The tables below compare the activity of L-161,240 and other LpxC inhibitors against various bacterial strains.
Table 1: Activity against Wild-Type Strains
| Compound | E. coli W3110 (MIC, µg/mL) | P. aeruginosa PAO1 (MIC, µg/mL) | Reference |
| L-161,240 | 0.2 | > 50 | |
| CHIR-090 | 0.2 | - | |
| BB-78485 | 5 | > 32 | |
| PF-05081090 | 0.2 | - | |
| PF-04753299 | 1 | - |
Table 2: Validation of LpxC as the Target of L-161,240 using Engineered Strains
This table presents data from studies where the native lpxC gene of a bacterium was replaced with the lpxC gene from another species to validate that the enzyme is the true target of the inhibitor.
| Host Strain | Expressed lpxC Gene | Susceptibility to L-161,240 | Reference |
| E. coli (native lpxC inactivated) | P. aeruginosa lpxC | Resistant | |
| P. aeruginosa (native lpxC inactivated) | E. coli lpxC | Susceptible |
This genetic swap demonstrates that the susceptibility to L-161,240 is determined by the origin of the LpxC enzyme, confirming it as the molecular target.
Visualizations
Lipid A Biosynthesis Pathway and LpxC Inhibition
This diagram illustrates the initial steps of the lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the role of LpxC and its inhibition by L-161,240.
Caption: LpxC catalyzes the second, committed step of Lipid A synthesis.
Experimental Workflow for Target Validation
This diagram outlines the genetic engineering approach used to confirm that LpxC is the specific target of L-161,240.
Caption: Genetic swap of lpxC genes validates species-specific inhibitor activity.
Experimental Protocols
The following are descriptions of the key experimental methodologies cited in the literature for the validation of L-161,240.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method, typically following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The overnight culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: L-161,240 and comparator compounds are serially diluted (typically 2-fold) in DMSO and then added to the wells of a 96-well microtiter plate containing the growth medium.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
LpxC Enzyme Inhibition Assay
The activity of LpxC and its inhibition by compounds like L-161,240 are measured by monitoring the deacetylation of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Enzyme and Substrate Preparation: Purified LpxC enzyme is used. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is prepared and dissolved in assay buffer.
-
Assay Reaction: The reaction mixture typically contains buffer (e.g., HEPES), the LpxC enzyme, and varying concentrations of the inhibitor (L-161,240). The reaction is initiated by adding the substrate.
-
Detection: The product of the reaction, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is detected. A common method involves a coupled enzyme assay where the released acetate (B1210297) is measured, or by using radiolabeled substrate and quantifying the product after separation by thin-layer chromatography.
-
Data Analysis: The rate of reaction is measured at different inhibitor concentrations to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Selection and Analysis of Resistant Mutants
Spontaneous resistant mutants are selected to understand the mechanisms of resistance.
-
Selection: A high-density culture of a susceptible bacterial strain (e.g., E. coli) is plated on agar (B569324) containing L-161,240 at a concentration several times higher than the MIC (e.g., 4x or 8x MIC).
-
Isolation and Verification: Colonies that grow on the selective plates are isolated and re-streaked on both selective and non-selective media to confirm the resistance phenotype. The MIC of L-161,240 against these mutants is determined to quantify the level of resistance.
-
Genetic Analysis: The lpxC gene from the resistant mutants is amplified by PCR and sequenced to identify mutations that may be responsible for the resistance phenotype. In some cases, other related genes in the lipid A or fatty acid biosynthesis pathways, like fabZ, are also sequenced.
This guide consolidates key findings and methodologies for the study of L-161,240, providing a foundation for further research into LpxC inhibition and the development of novel Gram-negative antibacterial agents.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of L-161,240 and Newer LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the development of novel antibiotics. The bacterial enzyme LpxC, which catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, has emerged as a promising target. This guide provides a comparative analysis of the in vivo efficacy of an early LpxC inhibitor, L-161,240, and a selection of newer-generation LpxC inhibitors, including LPC-058, LPC-233, and ACHN-975.
Executive Summary
LpxC inhibitors have demonstrated potent bactericidal activity against a range of Gram-negative pathogens. While the early inhibitor L-161,240 showed promise against Escherichia coli, its in vivo efficacy data is less detailed compared to that of newer compounds. Subsequent research has led to the development of inhibitors with improved pharmacokinetic profiles and broader spectra of activity. This guide summarizes the available quantitative in vivo efficacy data, details the experimental methodologies used in these studies, and provides a visual representation of the targeted biochemical pathway and experimental workflows.
Data Presentation: In Vivo Efficacy of LpxC Inhibitors
The following tables summarize the in vivo efficacy of L-161,240 and newer LpxC inhibitors in various murine infection models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Animal Model | Bacterial Strain | Efficacy Endpoint | Result | Citation |
| L-161,240 | Systemic infection (mouse) | Escherichia coli | Rescue from lethal dose | Administration of L-161,240 rescued mice challenged with a lethal dose of E. coli. | [1] |
| Systemic infection (mouse) | Escherichia coli | ED₅₀ | 1.2 to 10 mg/kg | [2] | |
| LPC-058 | Plague infection (mouse) | Yersinia pestis | Rescue from lethal infection | Rescued mice at a dose of 40 mg/kg Q8H (IV). | [3] |
| LPC-233 | Thigh infection (neutropenic mouse) | Escherichia coli ATCC 25922 | Bacterial load reduction | Significantly reduced bacterial counts at doses as low as 2 mg/kg BID. | [4] |
| Sepsis (mouse) | Multidrug-resistant E. coli NDM-1 | Survival | 90% survival with 10 mg/kg Q12H and 100% survival with 30 mg/kg Q12H. | [1] | |
| Urinary Tract Infection (mouse) | Multidrug-resistant E. coli | Bacterial clearance | An oral dose of 40 mg/kg every 12 hours completely cleared the bacterial infection. | ||
| Melioidosis (mouse) | Burkholderia pseudomallei K96243 | Survival | Dose-dependent rescue, with 30 mg/kg or higher doses showing significantly higher survival than ceftazidime. | ||
| ACHN-975 | Thigh infection (neutropenic mouse) | Pseudomonas aeruginosa ATCC 27853 | Bacterial load reduction | Steady reduction in bacterial titers at single doses of 5, 10, and 30 mg/kg. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of the findings.
Murine Systemic Infection Model (General Protocol for ED₅₀ Determination)
-
Animal Model: Typically, Swiss Webster or ICR mice are used.
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose (predetermined to cause mortality in a control group within a specific timeframe) of a bacterial suspension, often in a mucin-based solution to enhance virulence.
-
Treatment: The LpxC inhibitor is administered at various doses, typically via subcutaneous or intravenous routes, at a specified time point post-infection (e.g., 1 hour).
-
Endpoint: The primary endpoint is the survival of the animals over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is then calculated.
Murine Neutropenic Thigh Infection Model
-
Animal Model: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by the administration of cyclophosphamide (B585) prior to infection. This model mimics infection in immunocompromised hosts.
-
Infection: A localized infection is established by injecting a bacterial suspension directly into the thigh muscle of the mice.
-
Treatment: The test compound is administered at various doses and schedules (e.g., single dose or multiple doses over 24 hours) via different routes (intraperitoneal, intravenous, or oral).
-
Endpoint: At a specified time post-treatment (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue). The efficacy is measured by the reduction in bacterial count compared to a vehicle-treated control group.
Murine Plague Infection Model
-
Animal Model: Specific mouse strains susceptible to Yersinia pestis infection are used.
-
Infection: Mice are infected with a lethal dose of Y. pestis, typically via subcutaneous or intravenous injection, to induce a systemic infection that mimics bubonic or septicemic plague.
-
Treatment: Treatment with the LpxC inhibitor is initiated at a defined time post-infection, and administered for a specified duration (e.g., multiple doses over several days).
-
Endpoint: The primary endpoint is the survival of the infected mice over a set observation period.
Mandatory Visualization
LpxC Inhibition in the Lipid A Biosynthesis Pathway
The following diagram illustrates the crucial role of LpxC in the biosynthesis of Lipid A, the anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts this essential pathway, leading to bacterial cell death.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IND-enabling studies of the potent LpxC inhibitor LPC-233 as a novel antibiotic against Gram-negative pathogens - Clayton Duncan [grantome.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of L-161240
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is crucial to handle L-161240 with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation or skin contact.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid or liquid) and concentration. As an antibiotic, it is classified as a chemical waste, and any materials it comes into contact with should be treated as such.
Step 1: Waste Characterization and Segregation
-
High-Concentration Waste: This includes pure, unused this compound powder, expired stock solutions, and any grossly contaminated materials. This type of waste is considered hazardous chemical waste.[1]
-
Low-Concentration Waste: This category comprises diluted solutions of this compound, such as those found in experimental assays or used cell culture media.
-
Contaminated Solid Waste: This includes items like pipette tips, centrifuge tubes, flasks, and gloves that have been in contact with this compound.
All waste streams must be segregated to prevent unintended chemical reactions.[2] Never mix this compound waste with other incompatible chemical waste.[3]
Step 2: Collection and Storage of Waste
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[4] The container should be clearly labeled as "Hazardous Waste: this compound" and should include the primary hazards associated with the compound (e.g., "Chemical Irritant," "Antibiotic"). Store the sealed container in a designated satellite accumulation area.[3]
-
Solid Waste: Place all solid this compound waste and contaminated disposables in a durable, labeled plastic bag or container designated for chemical waste.
Step 3: Treatment and Final Disposal
-
High-Concentration Waste: High-concentration this compound waste should not be treated within the laboratory. It must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Low-Concentration Liquid Waste: Since this compound is an antibiotic, it should not be disposed of down the drain, as this can contribute to antimicrobial resistance in the environment. Even after autoclaving, some antibiotics remain active. Therefore, all media and solutions containing this compound should be collected as hazardous chemical waste.
-
Empty Containers: Any container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste.
Summary of Disposal Procedures
| Waste Type | Collection Method | Disposal Procedure |
| High-Concentration this compound (Solid or Liquid) | Designated, labeled hazardous waste container. | Arrange for pickup and disposal through your institution's EHS office. |
| Low-Concentration this compound Solutions | Designated, labeled hazardous waste container. | Treat as hazardous chemical waste; arrange for pickup by EHS. Do not pour down the drain. |
| Contaminated Labware (pipette tips, gloves, etc.) | Designated chemical or biohazardous waste container. | Dispose of according to institutional protocols for contaminated solid waste. |
| Empty this compound Containers | N/A | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label, and dispose of the container as regular trash. |
Experimental Protocols Cited
The disposal procedures outlined above are based on established guidelines for the management of laboratory chemical waste. Specific experimental protocols for the neutralization or deactivation of this compound are not available. Therefore, the most prudent approach is to manage all forms of this compound waste through a certified hazardous waste disposal service.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling L-161,240
Disclaimer: No specific Material Safety Data Sheet (MSDS) for L-161,240 was found in the public domain. The following guidance is based on the chemical properties of L-161,240 as a hydroxamate-based LpxC inhibitor and general laboratory safety protocols for handling potent enzyme inhibitors and antibiotic compounds. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
L-161,240 is an antibiotic that demonstrates antibacterial activity against Escherichia coli by inhibiting the LpxC enzyme.[1] As a potent enzyme inhibitor, careful handling is required to minimize exposure and ensure a safe laboratory environment. This document provides a procedural guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 308.33 g/mol | [2] |
| CAS Number | 183298-68-2 | [1] |
| Appearance | Solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Oral Toxicity (LD50) | Not available | |
| Dermal Toxicity (LD50) | Not available | |
| Inhalation Toxicity (LC50) | Not available |
Personal Protective Equipment (PPE)
A comprehensive risk assessment is necessary to determine the appropriate level of PPE. The following recommendations are based on the potential hazards associated with handling potent solid and liquid compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Provides minimum protection from flying particles. Goggles are required for protection against liquid splashes. A face shield may be necessary for tasks with a high risk of splashing. |
| Hand Protection | Double-layered disposable nitrile gloves. | Provides protection against incidental exposure. Gloves should be removed immediately after contact with the chemical, followed by thorough hand washing. |
| Body Protection | Laboratory coat. | Protects clothing and skin from splashes and spills. Should be buttoned and have long sleeves. |
| Respiratory Protection | Appropriate respirator (e.g., N95-rated mask for powders). | Required if airborne exposure limits are exceeded or if the process generates dust, mist, or fumes. The type of respirator depends on the chemical's toxicity and concentration. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict experimental protocol is crucial to minimize exposure and prevent contamination when working with L-161,240.
Preparation of Stock Solutions
-
Preparation: Ensure all required PPE is worn correctly before handling the compound.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure to the powder.
-
Carefully transfer the desired amount of L-161,240 powder from the stock container to weighing paper using a clean spatula.
-
Minimize the generation of dust.
-
Record the exact weight.
-
-
Reconstitution:
-
Transfer the weighed powder to a sterile container suitable for the intended solvent.
-
Add the appropriate volume of the specified solvent (e.g., DMSO) to the container.
-
Securely cap the container and mix using a vortex mixer until the powder is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean the spatula and the work surface with an appropriate decontaminating solution.
-
Wash hands thoroughly after removing gloves.
-
General Handling of Solutions
-
All work with solutions of L-161,240 should be conducted in a chemical fume hood.
-
Use positive displacement pipettes or dedicated pipette tips to handle solutions to avoid cross-contamination.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of L-161,240 waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.
-
Solid Waste:
-
Unused or Expired Compound: Collect in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with L-161,240 (e.g., pipette tips, gloves, weighing paper) should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Concentrated Stock Solutions: Collect in an approved, leak-proof, and sealed container for liquid chemical waste. Do not mix with other waste streams.
-
Labeling: Label all waste containers with "Hazardous Waste," the chemical name ("L-161,240"), concentration, and solvent.
-
-
Disposal Method: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal, likely via high-temperature incineration. DO NOT dispose of L-161,240 down the drain or in regular trash.
Experimental Protocol: In Vitro LpxC Enzyme Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of L-161,240 against the LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (optimized for pH and salt concentration for LpxC)
-
L-161,240 dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the detection method)
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the LpxC enzyme, substrate, and L-161,240. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add varying concentrations of L-161,240 to the test wells.
-
Add the negative control (solvent) to the control wells.
-
Add the positive control inhibitor to the appropriate wells.
-
-
Enzyme Addition:
-
Add the LpxC enzyme solution to all wells except for the background control wells (which should contain buffer and substrate only).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow L-161,240 to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Collection:
-
Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data: Set the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.
-
Plot the percent inhibition against the logarithm of the L-161,240 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Standard operational workflow for handling L-161,240.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
